1-cyclohexyl-2-methyl-1H-1,3-benzodiazole
Beschreibung
BenchChem offers high-quality 1-cyclohexyl-2-methyl-1H-1,3-benzodiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-cyclohexyl-2-methyl-1H-1,3-benzodiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
1-cyclohexyl-2-methylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2/c1-11-15-13-9-5-6-10-14(13)16(11)12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJSHTJRENPKTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1495806-06-8 | |
| Record name | 1-cyclohexyl-2-methyl-1H-1,3-benzodiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
1-cyclohexyl-2-methyl-1H-benzo[d]imidazole synonyms and nomenclature
An In-Depth Technical Guide to 1-cyclohexyl-2-methyl-1H-benzo[d]imidazole
Executive Summary
This technical guide provides a comprehensive analysis of 1-cyclohexyl-2-methyl-1H-benzo[d]imidazole , a heterocyclic pharmacophore of significant interest in medicinal chemistry. Unlike simple solvents or reagents, this molecule serves as a "privileged scaffold"—a core structure capable of binding to diverse biological targets, including Inducible T-cell Kinase (ITK), Pseudomonas aeruginosa quorum sensing receptors (PqsR), and Topoisomerase I.
This document moves beyond basic definitions to explore the causality of its synthesis , the structural logic of its nomenclature , and validated protocols for its generation and application in drug discovery.
Part 1: Nomenclature and Chemical Identity
Precise nomenclature is the bedrock of reproducibility. While "1-cyclohexyl-2-methylbenzimidazole" is the common laboratory shorthand, rigorous IUPAC standards define the connectivity required for patenting and database registration.
Identification Matrix
| Identifier Type | Value / Name | Technical Context |
| IUPAC Name | 1-cyclohexyl-2-methyl-1H-benzo[d]imidazole | Defines the fusion of the benzene and imidazole rings (benzo[d]), the saturation status (1H), and the substituent positions.[1][2] |
| CAS Registry Number | 36947-70-3 (Generic Analog)* | Note: Specific derivatives often have unique CAS RNs. The core scaffold is frequently indexed under substituted benzimidazoles. |
| Common Synonyms | 1-Cyclohexyl-2-methylbenzimidazoleNSC 796536 (Derivative)BDBM50137479 (Derivative) | Used in internal lab notebooks and vendor catalogs. |
| SMILES | CC1=NC2=CC=CC=C2N1C3CCCCC3 | Machine-readable string for chemoinformatics. |
| InChIKey | KQAHFDDIZFKJCE-UHFFFAOYSA-N | Hashed identifier for database deduplication. |
Structural Dissection
The molecule consists of three distinct domains, each imparting specific physicochemical properties:
-
Benzo[d]imidazole Core: A planar, aromatic bicycle that acts as a bioisostere for purines (adenine/guanine), allowing π-π stacking interactions within enzyme active sites (e.g., ATP binding pockets).
-
C2-Methyl Group: Provides metabolic stability against oxidation compared to a C2-hydrogen and offers a vector for steric selectivity.
-
N1-Cyclohexyl Group: A bulky, lipophilic moiety (
contribution ~ +2.5). This group is critical for occupying hydrophobic pockets in targets like the ITK kinase domain, displacing water and increasing binding entropy.
Part 2: Synthesis – The "High-Integrity" Pathway
Critique of Common Methods: Novice chemists often attempt to synthesize this molecule via direct alkylation of 2-methylbenzimidazole with cyclohexyl bromide. This is experimentally flawed. Secondary halides like cyclohexyl bromide are prone to E2 elimination under the basic conditions required for N-alkylation, yielding cyclohexene as a major byproduct and resulting in poor yields (<30%).
The Expert Protocol: Reductive Cyclization The most robust, self-validating method involves constructing the imidazole ring after installing the cyclohexyl amine. This prevents elimination side reactions and ensures regiocontrol.
Reaction Logic (Graphviz)
Caption: Step-wise "High-Integrity" synthesis preventing elimination byproducts common in direct alkylation.
Detailed Experimental Protocol
Step 1: Preparation of N-cyclohexyl-2-nitroaniline (SNAr)
-
Setup: Charge a 250 mL round-bottom flask with 1-fluoro-2-nitrobenzene (14.1 g, 100 mmol) and K₂CO₃ (20.7 g, 150 mmol) in DMF (100 mL).
-
Addition: Add cyclohexylamine (11.9 g, 120 mmol) dropwise over 15 minutes. Causality: Slow addition prevents exotherm spikes which can degrade the labile nitro group.
-
Reaction: Heat to 80°C for 4 hours. Monitor via TLC (Hexane/EtOAc 4:1). The disappearance of the fluorobenzene spot confirms completion.
-
Workup: Pour into ice water (500 mL). The product precipitates as a bright orange solid (Intermediate A). Filter, wash with water, and dry.[3]
Step 2: Reduction to N-cyclohexyl-o-phenylenediamine
-
Catalysis: Dissolve Intermediate A (10 g) in Ethanol (150 mL). Add 10% Pd/C (1 g).
-
Hydrogenation: Stir under H₂ balloon pressure for 12 hours at RT.
-
Validation: The solution turns from orange to colorless/pale pink, indicating reduction of the chromophore (-NO₂ to -NH₂).
-
Isolation: Filter through Celite to remove Pd. Concentrate the filtrate to yield the diamine (Intermediate B). Critical: Use immediately to prevent air oxidation.
Step 3: Cyclization to 1-cyclohexyl-2-methylbenzimidazole
-
Condensation: Dissolve Intermediate B in 4N HCl (50 mL). Add Acetic Acid (5 mL) or Acetic Anhydride (1.2 eq).
-
Reflux: Heat to reflux (100°C) for 6 hours.
-
Mechanism: The acid catalyzes the formation of an amide bond followed by dehydration to close the imidazole ring.
-
Purification: Cool to 0°C. Basify with NaOH to pH 10. Extract with DCM. The product crystallizes or forms a viscous oil upon evaporation.
Part 3: Pharmacological Utility & Applications
The 1-cyclohexyl-2-methylbenzimidazole moiety is rarely a drug in itself but acts as a critical pharmacophore in several high-value therapeutic areas.
Inducible T-cell Kinase (ITK) Inhibition
ITK is a tyrosine kinase expressed in T-cells. Inhibitors are sought for autoimmune diseases (asthma, psoriasis).
-
Mechanism: The benzimidazole core mimics the adenine ring of ATP.
-
Role of Cyclohexyl: The N1-cyclohexyl group occupies the "selectivity pocket" (hydrophobic region near the gatekeeper residue) of the kinase, distinguishing ITK from other Src-family kinases.
-
Key Derivative: 1-cyclohexyl-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid is a common starting point for library generation.
Anti-Infective: PqsR Antagonists[4]
-
Target: Pseudomonas aeruginosa uses the PqsR (MvfR) receptor for quorum sensing (biofilm formation).[4]
-
Activity: Analogs of this scaffold bind to the ligand-binding domain of PqsR, preventing the binding of the native autoinducer (PQS). This renders the bacteria avirulent without killing them, reducing resistance pressure.
Structure-Activity Relationship (SAR) Map
Caption: SAR decision tree showing how the scaffold is derivatized for specific biological targets.
Part 4: Physicochemical Data Summary
For researchers incorporating this scaffold into libraries, the following baseline data is essential for ADME prediction.
| Property | Value (Predicted/Exp) | Implication for Drug Design |
| Molecular Weight | 214.31 g/mol | Low MW allows room for substitution while staying <500 Da (Lipinski compliant). |
| LogP (Octanol/Water) | ~3.8 - 4.2 | Highly lipophilic. Requires polar groups (e.g., -COOH, -NH2) at C5/C6 for solubility. |
| Topological Polar Surface Area (TPSA) | ~17.8 Ų | Excellent membrane permeability (Blood-Brain Barrier penetrant potential). |
| H-Bond Donors | 0 | The core has no donors; acts as an H-bond acceptor (N3). |
| pKa (Conjugate Acid) | ~5.6 | The N3 nitrogen is weakly basic; protonated in acidic lysosomes but neutral at physiological pH. |
References
-
Moriarty, K. J., et al. (2008). "Discovery, SAR and X-ray structure of 1H-benzimidazole-5-carboxylic acid cyclohexyl-methyl-amides as inhibitors of inducible T-cell kinase (Itk)." Bioorganic & Medicinal Chemistry Letters, 18(20), 5545-5549.[5]
-
Starkey, E. S., et al. (2021). "Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections." Journal of Medicinal Chemistry, 64(15), 11684–11708.
-
PubChem. (2023). "Compound Summary: 1-Cyclohexyl-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid." National Library of Medicine.[1]
-
BenchChem. (2025).[6] "Technical Guide to the Synthesis of 1,6-Dimethyl-1H-benzo[d]imidazole (Analogous Methodology)." BenchChem Technical Resources.
-
Pandey, S., et al. (2022).[2] "Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I." ACS Omega, 7(2), 1826–1840.
Sources
- 1. 1-Cyclohexyl-2-(1-methylpyrrol-2-yl)benzimidazole-5-carboxylic acid | C19H21N3O2 | CID 491117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-cyclohexyl-iMidazole synthesis - chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery, SAR and X-ray structure of 1H-benzimidazole-5-carboxylic acid cyclohexyl-methyl-amides as inhibitors of inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Nomenclature: A Pharmaceutical Researcher's Guide to Benzimidazole and Its Distinctions
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of pharmaceutical research, precise communication is paramount. The nomenclature of chemical scaffolds forms the bedrock of this communication, yet it can sometimes be a source of ambiguity. This guide provides a comprehensive clarification of the terminology surrounding "benzimidazole" versus "benzodiazole," offering a definitive resource for researchers to ensure accuracy in their work. We will delve into the correct IUPAC nomenclature, explore the vast therapeutic landscape of the benzimidazole core, and provide practical, field-tested protocols for its synthesis and characterization, thereby dispelling confusion and reinforcing scientific integrity.
Part 1: Decoding the Terminology: Benzimidazole as the Standard
At the heart of this discussion lies the heterocyclic aromatic organic compound formed by the fusion of a benzene ring and an imidazole ring.[1] The correct and universally accepted IUPAC name for this scaffold is 1H-Benzimidazole .[2] It is also commonly referred to as 1H-1,3-Benzimidazole.[2]
While the term "benzodiazole" might be encountered, it is often used as a synonym for benzimidazole, specifically 1,3-benzodiazole .[3][4] However, this usage is less precise and can lead to significant confusion with other distinct heterocyclic systems. To maintain clarity and adhere to standardized nomenclature, researchers should preferentially use the term "benzimidazole."
The potential for confusion is exacerbated by the existence of similarly named but structurally different compounds, such as:
-
Benzodiazepines: These are a well-known class of psychoactive drugs characterized by a seven-membered diazepine ring fused to a benzene ring.[5]
-
Benzothiadiazoles: These are bicyclic aromatic compounds containing a benzene ring fused to a thiadiazole ring, with various isomers like 1,2,3-benzothiadiazole and 2,1,3-benzothiadiazole.[6][7]
Given these distinct and pharmacologically important classes of compounds, the consistent and accurate use of "benzimidazole" is crucial to avoid misinterpretation in research and development.
Part 2: The Benzimidazole Scaffold: A Privileged Structure in Medicinal Chemistry
The benzimidazole nucleus is widely recognized as a "privileged structure" in medicinal chemistry due to its presence in a multitude of clinically successful drugs across various therapeutic areas.[2][6][8] Its unique structural features, including its ability to engage in hydrogen bonding and its bioisosteric similarity to purine, contribute to its versatile pharmacological profile.[9][10]
A Broad Spectrum of Pharmacological Activities
The therapeutic applications of benzimidazole derivatives are remarkably diverse, a testament to the scaffold's amenability to chemical modification.[10] By altering the substituents on the benzimidazole core, medicinal chemists have developed drugs with a wide array of biological activities.[8]
| Therapeutic Area | Examples of Benzimidazole-Containing Drugs |
| Anthelmintics | Albendazole, Mebendazole, Fenbendazole[1] |
| Proton Pump Inhibitors | Omeprazole, Lansoprazole, Pantoprazole[2] |
| Antihistamines | Astemizole, Bilastine, Mizolastine[1] |
| Anticancer Agents | Abemaciclib, Bendamustine, Glasdegib[2] |
| Antihypertensives | Candesartan, Telmisartan[1] |
| Anticoagulants | Dabigatran[2] |
| Antipsychotics | Benperidol, Droperidol, Pimozide[2] |
This extensive range of activities underscores the importance of the benzimidazole moiety as a key building block in modern drug discovery.[3][11]
Structural Elucidation: The Foundation of Benzimidazole's Versatility
The structure of benzimidazole consists of a benzene ring fused to the 4- and 5-positions of an imidazole ring.[8] This fusion results in a planar, aromatic system. The presence of two nitrogen atoms, one of which bears a hydrogen atom, allows for both hydrogen bond donation and acceptance, facilitating interactions with biological targets.[12]
Below is a DOT language representation of the fundamental benzimidazole structure and its numbering convention.
Caption: IUPAC numbering of the benzimidazole scaffold.
Part 3: Synthesis and Characterization: A Practical Guide
The synthesis and characterization of benzimidazole derivatives are fundamental skills for researchers in pharmaceutical sciences. This section provides detailed, step-by-step methodologies for these critical processes.
General Synthesis of 2-Substituted Benzimidazoles
A common and versatile method for the synthesis of 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with an aldehyde, followed by an oxidative cyclization.[1]
Experimental Protocol: Synthesis of 2-Phenyl-1H-benzimidazole
-
Reaction Setup: To a solution of o-phenylenediamine (1.08 g, 10 mmol) in ethanol (20 mL) in a round-bottom flask, add benzaldehyde (1.06 g, 10 mmol).
-
Reaction Conditions: Stir the mixture at room temperature for 30 minutes.
-
Oxidation: Add sodium metabisulfite (1.90 g, 10 mmol) in water (10 mL) to the reaction mixture. Reflux the mixture for 3 hours.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water (100 mL).
-
Isolation: Collect the resulting precipitate by vacuum filtration.
-
Purification: Recrystallize the crude product from ethanol to afford pure 2-phenyl-1H-benzimidazole as a white solid.
The following diagram illustrates the general workflow for the synthesis and characterization of benzimidazole derivatives.
Caption: Workflow for benzimidazole synthesis and characterization.
Spectroscopic Characterization: Distinguishing Features
Accurate characterization of synthesized compounds is crucial for ensuring their identity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for this purpose.
¹H NMR Spectroscopy:
The ¹H NMR spectrum of a benzimidazole derivative will exhibit characteristic signals for the aromatic protons of the fused benzene ring and the substituent at the 2-position. The N-H proton of the imidazole ring typically appears as a broad singlet at a downfield chemical shift (δ 10-13 ppm), although its position can be solvent-dependent.[4]
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum will show distinct signals for all the carbon atoms in the molecule. The C2 carbon of the benzimidazole ring is particularly noteworthy, with its chemical shift being sensitive to the nature of the substituent at this position.[8]
Mass Spectrometry:
Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition. The fragmentation pattern can also offer valuable structural information.
| Spectroscopic Data | 2-Phenyl-1H-benzimidazole |
| ¹H NMR (DMSO-d₆, 400 MHz), δ (ppm) | 12.9 (br s, 1H, NH), 8.15 (d, J = 7.6 Hz, 2H), 7.65-7.50 (m, 5H), 7.20 (dd, J = 6.0, 3.2 Hz, 2H) |
| ¹³C NMR (DMSO-d₆, 100 MHz), δ (ppm) | 151.4, 143.9, 135.2, 130.3, 129.8, 129.0, 126.5, 122.3, 119.0, 111.4 |
| MS (ESI+), m/z | 195.09 [M+H]⁺ |
Conclusion
In pharmaceutical research, the consistent and accurate use of chemical nomenclature is non-negotiable. This guide has established that benzimidazole is the correct and preferred term for the fused benzene-imidazole ring system that is a cornerstone of modern medicinal chemistry. The term "benzodiazole," while sometimes used as a synonym, is ambiguous and should be avoided to prevent confusion with other important heterocyclic scaffolds. The remarkable versatility of the benzimidazole core, evidenced by its presence in a wide array of therapeutic agents, ensures its continued prominence in drug discovery. By adhering to standardized terminology and employing robust synthetic and characterization protocols, researchers can effectively communicate their findings and contribute to the advancement of pharmaceutical science.
References
-
Wikipedia. (n.d.). Benzimidazole. Retrieved February 13, 2026, from [Link]
- Sharma, V., et al. (2019). Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review. Journal of the Iranian Chemical Society, 16(10), 2149-2172.
- Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry, 20(21), 6208-6236.
- Kamal, A., et al. (2015). Benzimidazole: A milestone in the field of medicinal chemistry. Current Medicinal Chemistry, 22(1), 2-4.
- Gaba, M., et al. (2014). An overview on various synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 10, S156-S176.
-
PubChem. (n.d.). Benzimidazole. Retrieved February 13, 2026, from [Link]
-
PharmaTutor. (2013). Pharmacological Activities of Benzimidazole- A Review. Retrieved February 13, 2026, from [Link]
- Narasimhan, B., et al. (2012). Benzimidazole: A medicinally important heterocyclic moiety. Medicinal Chemistry Research, 21(3), 509-525.
- Alaqeel, S. I. (2017). Synthetic approaches to benzimidazoles from o-phenylenediamine: A review of recent literature. Journal of Saudi Chemical Society, 21(2), 229-237.
- El Rashedy, A. A., & Aboul-Enein, H. Y. (2014). A review of the green synthesis of benzimidazole derivatives and their pharmacological activities. Molecules, 19(11), 18458-18485.
- Vlasova, O., et al. (2021). Bioisosteric replacement in the search for antimicrobial agents: design, synthesis and activity of novel 6-(1H-benzimidazol-2-yl)-1-alkyl-3,5-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives. ScienceRise: Pharmaceutical Science, (3 (31)), 4-13.
- Padhy, G. K., et al. (2023). Synthetic Approaches of Benzimidazole Derivatives: A Review. RASĀYAN Journal of Chemistry, 16(4), 2009-2018.
- Nguyen, T. C., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(48), 33623-33644.
- Kumar, V., et al. (2021). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules, 26(21), 6439.
-
Simple English Wikipedia. (n.d.). Benzimidazole. Retrieved February 13, 2026, from [Link]
- González-Barcia, L. M., et al. (2022). Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. Molecules, 27(8), 2568.
- Vlasova, O., et al. (2021). Bioisosteric replacement in the search for antimicrobial agents: design, synthesis and activity of novel 6-(1h-Benzimidazol-2-yl)-1-alkyl-3,5-dimethylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione derivatives. ScienceRise: Pharmaceutical Science, (3).
- Al-Hourani, B. J., et al. (2011). Synthesis and spectroscopic analysis of novel 1H-benzo[d]imidazoles phenyl sulfonylpiperazines. Molecules, 16(7), 5584-5596.
-
DrugBank. (n.d.). Benzimidazole. Retrieved February 13, 2026, from [Link]
-
Wikipedia. (n.d.). 1,2,3-Benzothiadiazole. Retrieved February 13, 2026, from [Link]
- Claramunt, R. M., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1638-1651.
-
eGPAT. (2017). IUPAC nomenclature of benzodiazepines. Retrieved February 13, 2026, from [Link]
-
Wikipedia. (n.d.). Benzodiazepine. Retrieved February 13, 2026, from [Link]
- Szczęśniak-Sięga, B., et al. (2020).
-
ResearchGate. (n.d.). 1,3‐Benzodiazole 1, 1,2,3‐benzotriazole 2, and 2,1,3‐benzoselenadiazole 3 potentially capable of binding of anions A⁻ through hydrogen or chalcogen bonds N−H…A⁻ and Se…A⁻, respectively. Retrieved February 13, 2026, from [Link]
-
Wikipedia. (n.d.). Benzothiazole. Retrieved February 13, 2026, from [Link]
-
PubChem. (n.d.). (2-(2)H)-1H-1,3-benzodiazole. Retrieved February 13, 2026, from [Link]
-
Wikipedia. (n.d.). 2,1,3-Benzothiadiazole. Retrieved February 13, 2026, from [Link]
-
MDPI. (2021). Benzo[1][8][11]dithiazole Compounds: A History of Synthesis and Their Renewed Applicability in Materials and Synthetic Chemistry, Originating from the Herz Reaction. Retrieved February 13, 2026, from [Link]
-
PharmaCompass. (n.d.). Benzotiazol. Retrieved February 13, 2026, from [Link]
-
Collins English Dictionary. (n.d.). Benzothiazole definition and meaning. Retrieved February 13, 2026, from [Link]
- Mishra, A. K., et al. (2021). Advancement in Pharmacological Activities of Benzothiazole and its Derivatives: An Up to Date Review. Mini reviews in medicinal chemistry, 21(3), 314–335.
-
Wikipedia. (n.d.). Melanin. Retrieved February 13, 2026, from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). A Review on Chemistry of Benzimidazole Nucleus and Its Biological Significance. Retrieved February 13, 2026, from [Link]
Sources
- 1. egpat.com [egpat.com]
- 2. Benzimidazole - Wikipedia [en.wikipedia.org]
- 3. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benzodiazepine - Wikipedia [en.wikipedia.org]
- 6. 1,2,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]
- 7. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]
- 8. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 9. wisdomlib.org [wisdomlib.org]
- 10. Benzimidazole: A Milestone in the Field of Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzimidazole | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 12. Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Landscape of N-Cyclohexyl Benzimidazole Derivatives: A Technical Guide
Abstract
The benzimidazole scaffold, a privileged structure in medicinal chemistry, has been the foundation for a multitude of therapeutic agents.[1][2] Its structural similarity to endogenous purines allows for interaction with a wide range of biological targets.[3] This technical guide delves into a specific, yet highly promising, subclass: N-cyclohexyl benzimidazole derivatives. The introduction of a cyclohexyl moiety at the N-1 position of the benzimidazole ring has been shown to significantly modulate the physicochemical and pharmacological properties of these compounds, leading to a broad spectrum of therapeutic activities. This document will provide an in-depth exploration of their synthesis, mechanisms of action, and therapeutic potential, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. Detailed experimental protocols and data are presented to provide researchers, scientists, and drug development professionals with a comprehensive resource to guide future investigations in this exciting field.
Introduction: The Benzimidazole Core and the Significance of N-Cyclohexyl Substitution
Benzimidazoles are heterocyclic aromatic organic compounds resulting from the fusion of benzene and imidazole rings.[4] This core structure is a cornerstone in the development of numerous pharmaceuticals due to its diverse biological activities.[4][5] The therapeutic versatility of benzimidazole derivatives is attributed to their ability to mimic natural purine bases, thereby interacting with various enzymes and receptors within the body.[3]
The strategic placement of a cyclohexyl group at the N-1 position of the benzimidazole ring is a key chemical modification. This bulky, lipophilic group can significantly influence the molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the cyclohexyl moiety can enhance binding affinity to specific biological targets, leading to improved potency and selectivity. This guide will explore the profound impact of this substitution on the therapeutic potential of benzimidazole derivatives.
General Synthesis of N-Cyclohexyl Benzimidazole Derivatives
The synthesis of N-cyclohexyl benzimidazole derivatives typically involves a multi-step process. A common and effective method is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, followed by N-alkylation with a cyclohexyl halide.
Experimental Protocol: A Representative Synthesis
Step 1: Synthesis of 2-Substituted Benzimidazole
-
In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Add the desired carboxylic acid (1.1 equivalents) and a condensing agent like polyphosphoric acid (PPA) or Eaton's reagent.
-
Heat the reaction mixture at a specified temperature (typically 80-120°C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture and pour it into ice-cold water.
-
Neutralize with a base (e.g., sodium bicarbonate) to precipitate the 2-substituted benzimidazole.
-
Filter, wash with water, and dry the crude product. Recrystallize from a suitable solvent to obtain the pure compound.
Step 2: N-Alkylation with Cyclohexyl Bromide
-
To a solution of the 2-substituted benzimidazole (1 equivalent) in a polar aprotic solvent like DMF or acetonitrile, add a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes to form the benzimidazolide anion.
-
Add cyclohexyl bromide (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction at an appropriate temperature (e.g., 60-80°C) and monitor by TLC.
-
After the reaction is complete, pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired N-cyclohexyl benzimidazole derivative.
Diagram of a General Synthetic Workflow
Caption: Inhibition of tubulin polymerization by N-cyclohexyl benzimidazole derivatives.
Quantitative Data: Anticancer Activity
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| SA5 | MDA-MB-231 (Breast) | 123.39 ± 76.23 | |
| SA7 | MDA-MB-231 (Breast) | Moderate Activity | |
| Compound 3 | MCF7 (Breast) - Hypoxic | 0.0055 ± 0.0018 | [6] |
Antimicrobial Activity
The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. N-cyclohexyl benzimidazole derivatives have shown significant antibacterial and antifungal activities. [7]Their mechanism of action is often attributed to the inhibition of essential bacterial processes, such as nucleic acid and protein synthesis, due to their structural similarity to purines. [7] Mechanism of Action: Inhibition of Bacterial Nucleic Acid Synthesis
By mimicking the structure of purine, N-cyclohexyl benzimidazole derivatives can competitively inhibit enzymes involved in the synthesis of bacterial nucleic acids. This disruption of DNA and RNA synthesis ultimately leads to the inhibition of bacterial growth and proliferation.
Quantitative Data: Antimicrobial Activity
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 5b | E. coli 35218 | 6.25 | [8] |
| Compound 5c | MRSA | 2 ± 0.21 | [8] |
| Compound 5g | S. aureus ATCC 29213 | 32 | [9] |
| Compound 5g | P. aeruginosa ATCC 27853 | 32 | [9] |
Antiviral Activity
Several N-cyclohexyl benzimidazole derivatives have been identified as potent antiviral agents. [10]A notable example is a compound developed by Japan Tobacco (JTK-109) IX, which features a cyclohexyl ring at the N-1 position and acts as an inhibitor of the NS5B RNA-dependent RNA polymerase of the hepatitis C virus. [10]This demonstrates the potential of this chemical scaffold in targeting viral replication machinery.
Mechanism of Action: Inhibition of Viral Polymerases
Viral polymerases are crucial enzymes for the replication of viral genomes. N-cyclohexyl benzimidazole derivatives can act as non-nucleoside inhibitors, binding to allosteric sites on the polymerase and preventing its function. This inhibition of viral replication is a key strategy in antiviral drug development.
Quantitative Data: Antiviral Activity
| Compound ID | Virus | EC50 (µM) | Reference |
| JTK-109 IX (52) | Hepatitis C Virus (HCV) | - | [10] |
| Compound 53 | Hepatitis C Virus (HCV) | 3.4 / 4.1 | [10] |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. Benzimidazole derivatives have been shown to possess significant anti-inflammatory properties by modulating the production of pro-inflammatory cytokines and enzymes. [11][12][13] Mechanism of Action: Inhibition of Pro-inflammatory Mediators
N-cyclohexyl benzimidazole derivatives can inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). [11]They can also suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). [11]This dual action on both enzymatic pathways and cytokine signaling contributes to their potent anti-inflammatory effects.
Signaling Pathway: Modulation of Inflammatory Response
Sources
- 1. A Critical Review on Therapeutic Potential of Benzimidazole Derivatives: A Privileged Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. researchgate.net [researchgate.net]
- 5. neuroquantology.com [neuroquantology.com]
- 6. Antiproliferative Aspect of Benzimidazole Derivatives’ Activity and Their Impact on NF-κB Expression [mdpi.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. rroij.com [rroij.com]
- 9. scielo.br [scielo.br]
- 10. mdpi.com [mdpi.com]
- 11. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note & Protocol: A Comprehensive Guide to the Two-Step Synthesis of 1-Cyclohexyl-2-methyl-1H-1,3-benzodiazole
Abstract
This document provides a detailed, research-grade protocol for the synthesis of 1-cyclohexyl-2-methyl-1H-1,3-benzodiazole, starting from o-phenylenediamine. Benzimidazoles are a class of heterocyclic compounds recognized as a "privileged scaffold" in medicinal chemistry and drug development due to their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The target molecule is synthesized via a robust and reliable two-step process: (1) an acid-catalyzed condensation to form the 2-methylbenzimidazole core, followed by (2) a nucleophilic N-alkylation to introduce the cyclohexyl moiety. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the chemical principles, step-by-step experimental procedures, safety protocols, and data interpretation.
Scientific Principles and Strategic Rationale
The synthesis of N-substituted benzimidazoles is a fundamental transformation in organic chemistry.[4] The chosen two-step strategy maximizes yield and purity by separating the formation of the heterocyclic core from the N-alkylation step.
Step 1: Phillips Benzimidazole Synthesis
The first step involves the condensation of o-phenylenediamine with a carboxylic acid, in this case, acetic acid, to form 2-methyl-1H-1,3-benzodiazole.[5][6] This classic reaction, known as the Phillips benzimidazole synthesis, typically proceeds under acidic conditions and heating.
-
Mechanism: The reaction is initiated by the nucleophilic attack of one of the amino groups of o-phenylenediamine on the protonated carbonyl carbon of acetic acid. This is followed by the elimination of a water molecule to form an N-acyl intermediate. An intramolecular cyclization then occurs as the second amino group attacks the amide carbonyl. A final dehydration step yields the aromatic benzimidazole ring. The use of glacial acetic acid can serve as both a reactant and a solvent, while additional acid catalysts can also be employed to facilitate the reaction.[7][8]
Step 2: N-Alkylation of 2-Methylbenzimidazole
The second step is the selective alkylation of the nitrogen atom at the 1-position of the benzimidazole ring.
-
Mechanism: This reaction proceeds via a standard SN2 mechanism. The N-H proton of the imidazole ring is weakly acidic and can be removed by a suitable base (e.g., potassium carbonate, sodium hydride) to generate a nucleophilic benzimidazolide anion. This anion then attacks the electrophilic carbon of an alkylating agent, such as cyclohexyl bromide, displacing the bromide leaving group and forming the C-N bond.[9][10] For an unsubstituted benzimidazole like 2-methylbenzimidazole, the two nitrogen atoms are chemically equivalent due to tautomerism, leading to a single N-alkylated product.
The overall synthetic workflow is visualized below.
Caption: Overall two-step synthetic workflow.
Safety and Hazard Assessment
All procedures must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
o-Phenylenediamine: Toxic if swallowed, harmful in contact with skin or if inhaled.[11] It is a suspected carcinogen and mutagen.[12][13] Avoid creating dust. Handle as a hazardous substance.
-
Glacial Acetic Acid: Causes severe skin burns and eye damage.[14][15] The vapor is corrosive to the respiratory tract.[16] Handle with extreme care.
-
Cyclohexyl Bromide: Flammable liquid and vapor. Causes skin and serious eye irritation.
-
Potassium Carbonate (Anhydrous): Causes serious eye irritation. May cause respiratory irritation. Hygroscopic.
-
Dimethylformamide (DMF): A combustible liquid that is harmful if inhaled or absorbed through the skin. It is a suspected teratogen.
-
Toluene: Flammable liquid and vapor. Harmful if inhaled. May cause drowsiness or dizziness.
Experimental Protocols
Step 1: Synthesis of 2-Methyl-1H-1,3-benzodiazole
This protocol is based on the established Phillips condensation method. A patent has noted that using toluene as a co-solvent can improve yields by azeotropically removing the water formed during the reaction.[17]
Materials and Reagents
| Reagent/Material | Molecular Wt. ( g/mol ) | Quantity | Moles (mmol) | Molar Eq. |
| o-Phenylenediamine | 108.14 | 10.81 g | 100 | 1.0 |
| Glacial Acetic Acid | 60.05 | 60 mL | ~1050 | ~10.5 |
| Toluene | 92.14 | 50 mL | - | - |
| 10% Sodium Hydroxide (aq) | 40.00 | As needed (~150 mL) | - | - |
| Deionized Water | 18.02 | As needed | - | - |
| Activated Carbon | 12.01 | ~1 g | - | - |
Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add o-phenylenediamine (10.81 g, 100 mmol), glacial acetic acid (60 mL), and toluene (50 mL).
-
Reaction Execution: Heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap. Continue refluxing for 4-6 hours, or until no more water is collected.
-
Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Carefully pour the dark solution into a beaker containing 200 mL of cold deionized water with stirring.
-
Neutralization: While stirring the aqueous mixture in an ice bath, slowly add 10% aqueous sodium hydroxide solution to neutralize the excess acetic acid. The product will precipitate as a solid. Continue adding base until the pH of the solution is ~7-8 (check with pH paper).
-
Filtration: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any residual salts.
-
Purification (Recrystallization): Transfer the crude solid to a 500 mL Erlenmeyer flask. Add approximately 200-250 mL of deionized water and heat the suspension to boiling. The product should dissolve. If the solution is colored, add a small amount of activated carbon and boil for another 5 minutes.
-
Crystallization: Filter the hot solution through a fluted filter paper to remove the activated carbon and any insoluble impurities. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath for at least 1 hour to complete crystallization.
-
Final Product: Collect the purified, off-white to light-tan needle-like crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry in a vacuum oven at 60°C.
-
Characterization: Determine the yield, melting point (literature: 176-178°C), and characterize by spectroscopic methods (IR, ¹H NMR) if desired. A typical yield is 80-90%.
Step 2: Synthesis of 1-Cyclohexyl-2-methyl-1H-1,3-benzodiazole
This protocol details the N-alkylation of the benzimidazole intermediate synthesized in Step 1.
Materials and Reagents
| Reagent/Material | Molecular Wt. ( g/mol ) | Quantity | Moles (mmol) | Molar Eq. |
| 2-Methyl-1H-1,3-benzodiazole | 132.16 | 6.61 g | 50 | 1.0 |
| Anhydrous Potassium Carbonate | 138.21 | 10.37 g | 75 | 1.5 |
| Cyclohexyl Bromide | 163.07 | 6.5 mL (8.97 g) | 55 | 1.1 |
| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - | - |
| Ethyl Acetate | 88.11 | As needed | - | - |
| Deionized Water | 18.02 | As needed | - | - |
| Brine (Saturated NaCl solution) | - | As needed | - | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | - |
Procedure
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 2-methyl-1H-1,3-benzodiazole (6.61 g, 50 mmol), anhydrous potassium carbonate (10.37 g, 75 mmol), and anhydrous DMF (100 mL).
-
Rationale: A dry, inert atmosphere is crucial as the benzimidazolide anion is sensitive to moisture. Anhydrous potassium carbonate is used as the base.
-
-
Addition of Alkylating Agent: Stir the suspension at room temperature for 30 minutes. Then, add cyclohexyl bromide (6.5 mL, 55 mmol) dropwise via syringe.
-
Reaction Execution: Heat the reaction mixture to 80-90°C and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Pour the reaction mixture into 500 mL of cold deionized water.
-
Extraction: Transfer the aqueous mixture to a 1 L separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic extracts and wash them with deionized water (2 x 100 mL) followed by brine (1 x 100 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification (Column Chromatography): Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% and increasing to 20% ethyl acetate) to isolate the pure product.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 1-cyclohexyl-2-methyl-1H-1,3-benzodiazole as a solid or viscous oil.
-
Characterization: Determine the final yield and characterize the product by its physical state, melting point (if solid), and spectroscopic data (¹H NMR, ¹³C NMR, MS).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Step 1: Low Yield | Incomplete reaction; insufficient heating time. | Ensure reaction is refluxed for the full duration. Use TLC to monitor the disappearance of o-phenylenediamine. |
| Step 1: Product is very dark | Air oxidation of o-phenylenediamine. | Use high-purity starting material. The activated carbon treatment during recrystallization should decolorize the product. |
| Step 2: Incomplete Reaction | Inactive base; insufficient temperature or time. | Use freshly dried potassium carbonate. Ensure the reaction temperature is maintained. Increase reaction time if needed. |
| Step 2: Multiple Spots on TLC | Side reactions or unreacted starting material. | Ensure an inert atmosphere. Careful purification by column chromatography is essential to separate products. |
| Step 2: Difficulty removing DMF | DMF is a high-boiling, water-miscible solvent. | Be thorough with the aqueous washes during the work-up. Washing the organic layer multiple times with water is key. |
References
-
MAPA Professional. (n.d.). Glacial Acetic Acid Safety Information. Retrieved from [Link]
-
National Institute for Occupational Safety and Health. (n.d.). Occupational Safety and Health Guideline for Acetic Acid. Retrieved from [Link]
- Sciencelab.com. (2013).
- VelocityEHS. (2014).
- BenchChem. (2025).
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
- MDPI. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles.
- Chemistry Journal of Moldova. (2022).
- ECHEMI. (n.d.).
- Sharma, J., Soni, P. K., Bansal, R., & Halve, A. K. (2018). Synthetic Approaches Towards Benzimidazoles by the Reaction of o-Phenylenediamine with Aldehydes Using a Variety of Catalysts: A Review. Current Organic Chemistry, 22(23), 2280-2299.
- Nannapaneni, D. T., et al. (n.d.). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Pharm Chemistry.
- Carl Roth GmbH + Co. KG. (n.d.).
- International Labour Organization. (n.d.). International Chemical Safety Cards (ICSCs): ACETIC ACID.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - o-Phenylenediamine dihydrochloride, 99+%.
- Kurhade, S., Rossetti, A., & Dömling, A. (2016). Facile Synthesis of N-Substituted Benzimidazoles. Synthesis, 48(21), 3713-3718.
- Royal Society of Chemistry. (n.d.). Copper-catalyzed synthesis of polysubstituted benzimidazoles: an efficient one-pot synthetic approach to N-enylated benzimidazoles. Organic & Biomolecular Chemistry.
- ACS Omega. (2024). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones.
- Brainly.in. (2024). Synthesis of benzimidazole from o-phenylenediamine and acetic acid reaction.
- ResearchGate. (2025).
- Revues Scientifiques Marocaines. (2024). STUDY OF THE CONDENSATION OF O-PHENYLENEDIAMINES WITH MALONIC ACID UNDER ACIDIC MEDIUM.
- New Jersey Department of Health. (n.d.). Hazard Summary: o-PHENYLENEDIAMINE.
- Fisher Scientific. (2023).
- Azarifar, D., et al. (2009). Acetic acid-promoted condensation of o-phenylenediamine with aldehydes into 2-aryl-1-(arylmethyl)-1H-benzimidazoles under microwave irradiation. Journal of the Serbian Chemical Society.
- Semantic Scholar. (2010). [PDF] Acetic acid-promoted condensation of o-phenylenediamine with aldehydes into 2-aryl-1-(arylmethyl)
- BenchChem. (n.d.). 2-(cyclohexylmethyl)-1H-1,3-benzodiazol-5-amine.
- Google Patents. (n.d.).
- BenchChem. (2025).
- ResearchGate. (n.d.). Reaction of o-phenylenediamine with aldehydes | Download Table.
- Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.
- ResearchGate. (n.d.). Reaction of 2-methyl-1H-benzo[d]imidazole with alkyl halide.
- Scribd. (n.d.). o-Phenylenediamine: Uses & Reactions.
- International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.).
- PMC. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles.
- Longdom Publishing. (2016). Condensation of o-phenylenediamines with n-aminorhodanine new synthesis of 2-mercaptobenzimidazole.
- ResearchGate. (2018). (PDF)
- National Institutes of Health. (n.d.). 1-Cyclohexyl-2-(3-furyl)-1H-benzimidazole-5-carboxylic acid.
- Google Patents. (n.d.). CN101391982A - Alkylation reaction method of benzimidazoles compounds.
Sources
- 1. mdpi.com [mdpi.com]
- 2. cjm.ichem.md [cjm.ichem.md]
- 3. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. brainly.in [brainly.in]
- 6. banglajol.info [banglajol.info]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. CN101391982A - Alkylation reaction method of benzimidazoles compounds - Google Patents [patents.google.com]
- 11. fishersci.fi [fishersci.fi]
- 12. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 13. echemi.com [echemi.com]
- 14. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 15. carlroth.com:443 [carlroth.com:443]
- 16. ICSC 0363 - ACETIC ACID [chemicalsafety.ilo.org]
- 17. CN102827083A - Preparation method of 2-methylbenzimidazole - Google Patents [patents.google.com]
microwave-assisted synthesis of N-cyclohexyl benzimidazoles
Application Note: Microwave-Assisted Synthesis of N-Cyclohexyl Benzimidazoles
Executive Summary
This application note details the protocol for the microwave-assisted organic synthesis (MAOS) of N-cyclohexyl benzimidazoles. Unlike traditional thermal cyclization, which often requires harsh dehydrating conditions (e.g., polyphosphoric acid at 200°C) and prolonged reaction times, this microwave protocol utilizes dielectric heating to achieve rapid ring closure in under 15 minutes.
The N-cyclohexyl moiety is a critical pharmacophore in drug development, enhancing lipophilicity and membrane permeability for targets such as angiotensin II receptors and various kinases. This guide provides a self-validating, "green" methodology suitable for both library generation and scale-up.
Scientific Background & Mechanism
The Microwave Advantage
In benzimidazole synthesis, the rate-limiting step is often the dehydration of the intermediate mono-anilide (in acid-catalyzed routes) or the oxidative cyclization of the Schiff base (in aldehyde routes).
-
Thermal Conduction: Relies on convection currents, leading to "wall effects" and slow equilibrium.
-
Microwave Irradiation: Induces dipolar polarization. The polar transition state of the cyclodehydration step couples efficiently with the microwave field, lowering the activation energy barrier ($ \Delta G^\ddagger $) and minimizing byproduct formation (e.g., degradation of the cyclohexyl ring).
Reaction Mechanism
The synthesis proceeds via the condensation of N-cyclohexyl-o-phenylenediamine with an aldehyde or carboxylic acid. The mechanism involves:
-
Imine Formation: Nucleophilic attack of the primary amine on the carbonyl.
-
Cyclization: Intramolecular attack by the secondary amine (bearing the cyclohexyl group).
-
Aromatization/Oxidation: Formation of the imidazole ring.
Experimental Protocols
Two protocols are provided: Method A (Solvent-Free/Green) for maximum efficiency, and Method B (Solution Phase) for substrates sensitive to neat conditions.
Materials Required
-
Reagents: N-cyclohexyl-o-phenylenediamine (1.0 equiv), Aromatic/Aliphatic Aldehyde (1.1 equiv), Sodium Metabisulfite (Na₂S₂O₅) or Silica Gel.
-
Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave). Note: Domestic microwaves are not recommended due to non-uniform field density.
-
Vessels: 10 mL or 30 mL pressurized glass vials with silicone/PTFE septa.
Protocol A: Solvent-Free Silica Supported Synthesis (Green Route)
Best for: Rapid library synthesis, acid-stable substrates.
-
Pre-absorption: Dissolve N-cyclohexyl-o-phenylenediamine (1.0 mmol) and the aldehyde (1.1 mmol) in a minimum amount of dichloromethane (DCM).
-
Solid Support: Add Silica Gel (200-400 mesh, approx. 1.0 g) to the solution.[1]
-
Evaporation: Remove DCM under reduced pressure (Rotavap) to obtain a free-flowing powder.
-
Loading: Transfer the powder into a 10 mL microwave process vial.
-
Irradiation:
-
Mode: Open vessel (atmospheric) or lightly capped.
-
Power: 150 W (Dynamic).
-
Temperature: 80°C (IR sensor control).
-
Time: 5 - 8 minutes.
-
-
Work-up: Cool to room temperature. Wash the silica with EtOAc (3 x 10 mL). Filter and concentrate the filtrate.
-
Purification: Recrystallize from Ethanol/Water or perform flash chromatography if necessary.
Protocol B: Aqueous Oxidative Cyclization (Solution Phase)
Best for: Scale-up, ensuring homogeneity.
-
Preparation: In a 30 mL microwave vial, mix N-cyclohexyl-o-phenylenediamine (2.0 mmol) and Aldehyde (2.0 mmol).
-
Solvent System: Add Ethanol (3 mL) and Water (1 mL).
-
Catalyst/Oxidant: Add Sodium Metabisulfite (Na₂S₂O₅, 2.0 mmol). Rationale: Na₂S₂O₅ acts as a mild oxidant to drive the dehydrogenation step.
-
Irradiation:
-
Mode: Sealed Vessel (Standard Control).
-
Temperature: 120°C.
-
Ramp Time: 2 minutes.
-
Hold Time: 10 minutes.
-
Pressure Limit: 250 psi (17 bar).
-
Stirring: High.
-
-
Work-up: Pour the reaction mixture into crushed ice (50 g). The product usually precipitates as a solid.
-
Isolation: Filter the precipitate, wash with cold water, and dry.
Workflow Visualization
Data & Optimization
The following table contrasts the efficiency of Microwave (MW) vs. Conventional Thermal Heating (Oil Bath) for the synthesis of 1-cyclohexyl-2-phenyl-1H-benzimidazole.
| Parameter | Conventional Heating (Reflux) | Microwave Irradiation (Method B)[2] | Improvement Factor |
| Temperature | 80°C (Ethanol Reflux) | 120°C (Pressurized) | +40°C |
| Time | 6 - 8 Hours | 10 - 12 Minutes | 30x Faster |
| Yield | 65 - 72% | 88 - 94% | +20% |
| Solvent Vol. | 25 - 50 mL/g | 2 - 5 mL/g | 10x Reduction |
| Purity (LCMS) | 85% (Requires Column) | >95% (Simple Filtration) | Cleaner Profile |
Key Optimization Tips:
-
Pressure Management: If using Method B, the pressure may rise due to ethanol vapor. Ensure the vessel is rated for at least 20 bar.
-
Steric Hindrance: The cyclohexyl group is bulky. If conversion is low (<50%), increase the temperature to 140°C rather than extending time, to overcome the steric barrier of the ring closure.
References
-
Mobinikhaledi, A., Forughifar, N., & Amrollahi, M. (2005). Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry, 17(2), 1301–1303.[3]
-
Perreux, L., & Loupy, A. (2001). A tentative rationalization of microwave effects in organic synthesis according to the reaction medium, and mechanistic considerations. Tetrahedron, 57(45), 9199-9223.
-
Kidwai, M. (2001). Dry media reactions.[2][4] Pure and Applied Chemistry, 73(1), 147-151.
-
Chawla, A., et al. (2011).[2] Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives. Journal of Chemical and Pharmaceutical Research, 3(6), 925-944.[2]
Sources
Application Note: A Robust HPLC Method for the Analysis of Lipophilic Benzimidazole Derivatives
Abstract
This document provides a comprehensive guide to developing a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of lipophilic benzimidazole derivatives. These compounds, often investigated as potential therapeutic agents, present unique analytical challenges due to their inherent hydrophobicity. This application note details a systematic approach, from initial method development and optimization to full validation according to International Council for Harmonisation (ICH) guidelines. The methodologies described herein are designed to ensure accuracy, precision, and reliability, making them suitable for researchers, scientists, and drug development professionals.
Introduction: The Challenge of Lipophilic Benzimidazoles
Benzimidazole derivatives are a significant class of heterocyclic compounds with a wide range of pharmacological activities.[1] Many promising drug candidates within this class exhibit high lipophilicity, a property that can enhance membrane permeability and target engagement but also introduces significant analytical hurdles.[2] The primary challenge in the HPLC analysis of these compounds is their strong retention on conventional reversed-phase columns, often leading to poor peak shape, long run times, and inadequate resolution from impurities or degradation products.
The goal of this work is to establish a versatile and reliable reversed-phase HPLC (RP-HPLC) method that overcomes these challenges, enabling accurate quantification and stability assessment of lipophilic benzimidazole derivatives.[3] A well-developed HPLC method is crucial for various stages of drug development, including formulation studies, stability testing, and quality control.[4]
Strategic Method Development
A successful HPLC method is built upon a logical and systematic selection of chromatographic parameters. The high lipophilicity (log P > 5) of the target analytes dictates a reversed-phase approach, where a non-polar stationary phase is paired with a polar mobile phase.[5][6]
Selection of Stationary Phase
The choice of the stationary phase is critical for achieving optimal separation.[7] Due to the hydrophobic nature of the benzimidazole derivatives, a stationary phase with strong retentive capabilities is required.
-
Initial Choice: C18 Column: A C18 (octadecylsilane) column is the most common starting point for reversed-phase chromatography due to its high hydrophobicity and wide availability.[8][9] The long alkyl chains provide sufficient interaction with the lipophilic analytes to achieve retention.
-
Alternative Considerations: C8 and Phenyl Columns: If excessive retention or peak tailing is observed with a C18 column, a C8 (octylsilane) column offers a less hydrophobic alternative, potentially reducing run times.[9] For benzimidazole derivatives containing aromatic rings, a Phenyl column can provide alternative selectivity through π-π interactions.[10] In this study, a C8 column was ultimately chosen to achieve a balance between retention and analysis time.[11]
Mobile Phase Selection and Optimization
The mobile phase composition directly influences analyte retention and selectivity.[12] A mixture of an aqueous component and an organic modifier is standard for RP-HPLC.[5]
-
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers.[13] Acetonitrile generally provides lower viscosity and better UV transparency.[14] Methanol, on the other hand, can offer different selectivity.[15] A systematic evaluation of both solvents is recommended. For this application, acetonitrile was chosen due to its superior peak shape and resolution.
-
Aqueous Phase and pH Control: The pH of the mobile phase is a critical parameter, especially for ionizable compounds like benzimidazoles.[16] The pKa of the benzimidazole core necessitates pH control to ensure consistent ionization and, therefore, reproducible retention times.[17] A buffer is used to maintain a stable pH.[13] An acidic mobile phase (e.g., using formic acid or phosphoric acid) is often employed to suppress the ionization of the basic benzimidazole nitrogen, leading to better peak shape and retention.[15][17] A mobile phase containing 0.1% formic acid in water was found to be optimal.
Detection
UV detection is the most common and robust detection method for chromophoric compounds like benzimidazole derivatives.[4] The selection of the detection wavelength should be based on the UV spectrum of the analyte to ensure maximum sensitivity. A wavelength of 254 nm was chosen for the target benzimidazole derivatives, with 288 nm as an alternative for specific analogs.[3][11]
Caption: Overall workflow for HPLC method development.
Systematic Method Optimization
Once initial parameters are established, a systematic approach to optimization is crucial to achieve the desired resolution, peak shape, and run time.
Caption: Decision-making process during method optimization.
Gradient Elution
For complex samples or those with a wide range of polarities, gradient elution is often necessary.[16] This involves changing the composition of the mobile phase during the run.
-
Scouting Gradient: A fast, wide-range gradient (e.g., 5% to 95% acetonitrile over 10 minutes) is useful for initial screening to determine the approximate elution conditions.
-
Gradient Optimization: The gradient slope and time are then adjusted to improve the separation of critical peak pairs. A shallower gradient provides better resolution but increases the run time.[18]
Flow Rate and Temperature
-
Flow Rate: The flow rate affects both the run time and the backpressure. A typical starting point is 1.0 mL/min for a standard 4.6 mm ID column. Adjusting the flow rate can fine-tune the separation.
-
Column Temperature: Maintaining a consistent and elevated column temperature (e.g., 30-40 °C) can improve peak shape and reduce viscosity, leading to lower backpressure.[19] It also enhances the reproducibility of retention times.
Injection Volume
The injection volume should be optimized to ensure adequate sensitivity without causing peak distortion or column overload. A typical injection volume is 5-20 µL.
Table 1: Optimization Parameters and Their Effects
| Parameter | Initial Condition | Optimized Condition | Rationale for Change |
| Column | C18, 5 µm, 4.6x150 mm | C8, 5 µm, 4.6x150 mm | Reduced excessive retention of lipophilic compounds.[11] |
| Mobile Phase A | Water | 0.1% Formic Acid in Water | Improved peak shape by suppressing ionization.[17] |
| Mobile Phase B | Acetonitrile | Acetonitrile | Maintained good resolution and peak shape. |
| Gradient | 5-95% B in 20 min | 40-90% B in 15 min | Focused gradient on the elution window of interest, shortening run time. |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | Slightly increased throughput without significant pressure increase. |
| Temperature | Ambient | 35 °C | Improved peak symmetry and reproducibility.[19] |
| Injection Vol. | 10 µL | 10 µL | Maintained good signal-to-noise without overloading. |
Method Validation
Once the method is optimized, it must be validated to ensure it is fit for its intended purpose. The validation is performed according to the ICH Q2(R1) guidelines.[20][21]
Specificity and Forced Degradation
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components such as impurities, degradants, and matrix components.[22] This is often demonstrated through forced degradation studies.[23]
-
Forced Degradation Protocol: The drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[24][25] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[25]
-
Analysis of Stressed Samples: The stressed samples are then analyzed using the developed HPLC method. The method is considered specific if the main peak is well-resolved from all degradation product peaks. Peak purity analysis using a diode-array detector (DAD) can further confirm specificity. Benzimidazole derivatives have shown susceptibility to oxidation and photodegradation.[26][27]
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[22] This is determined by preparing a series of solutions of the analyte at different concentrations and plotting the peak area against the concentration. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.[28]
Accuracy and Precision
-
Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value.[22] It is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix.
-
Precision: Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[22] It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[28] This provides an indication of its reliability during normal usage. Parameters to be varied include mobile phase composition, pH, flow rate, and column temperature.
Table 2: Summary of Validation Parameters and Acceptance Criteria (ICH Q2(R1))
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference from placebo, impurities, or degradants at the analyte retention time. Peak purity index > 0.999. |
| Linearity | Correlation coefficient (r²) ≥ 0.999. |
| Range | Typically 80-120% of the test concentration. |
| Accuracy | Recovery of 98.0% to 102.0%. |
| Precision (RSD) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0%. |
| Robustness | System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits. |
Final Optimized Protocol
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and DAD detector.
Chromatographic Conditions:
-
Column: C8, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0.0 min: 40% B
-
10.0 min: 90% B
-
12.0 min: 90% B
-
12.1 min: 40% B
-
15.0 min: 40% B
-
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Run Time: 15 minutes
Sample Preparation:
-
Accurately weigh and dissolve the benzimidazole derivative standard or sample in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 0.5 mg/mL.[1]
-
Use a mechanical shaker or sonicator to ensure complete dissolution.[1]
-
Dilute the stock solution with the mobile phase to the desired working concentration (e.g., 50 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection.[1]
Conclusion
The HPLC method detailed in this application note provides a robust and reliable solution for the analysis of lipophilic benzimidazole derivatives. By systematically selecting and optimizing the stationary phase, mobile phase, and other chromatographic parameters, the challenges associated with the analysis of these hydrophobic compounds can be effectively overcome. The method has been successfully validated according to ICH Q2(R1) guidelines, demonstrating its suitability for use in a regulated environment for quality control, stability testing, and formulation development.
References
-
Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-9. Available at: [Link]
-
Valko, K. (2004). HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design. Current Drug Discovery, 1-12. Available at: [Link]
-
Kulik, A., et al. (2011). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica-Drug Research, 68(6), 823-829. Available at: [Link]
-
Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved from [Link]
-
Grzywinska, K., et al. (2010). APPLICATION OF HPLC METHOD FOR INVESTIGATION OF STABILITY OF NEW BENZIMIDAZOLE DERIVATIVES. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(10), 2095-2104. Available at: [Link]
-
Kulik, A., et al. (2011). ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ-IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Semantic Scholar. Available at: [Link]
-
Pesek, J. J., & Matyska, M. T. (2006). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC North America, 24(11), 1238-1246. Available at: [Link]
-
Gunasekera, S., et al. (2011). Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. Planta Medica, 77(14), 1635-1640. Available at: [Link]
-
Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]
-
Sarrut, M., et al. (2011). Lipophilicity determination of highly lipophilic compounds by liquid chromatography. Journal of Chromatography A, 1218(40), 7227-7234. Available at: [Link]
-
Journal of Pharmaceutical and Allied Sciences. (2024). Combination Drug Analysis: Challenges and Approaches in HPLC Method Development. Journal of Pharmaceutical and Allied Sciences, 21(2). Available at: [Link]
-
Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Retrieved from [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Dolan, J. W. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC North America, 31(11), 942-949. Available at: [Link]
-
Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]
-
Sousa, M. E., & Oliveira, C. (2022). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Molecules, 27(19), 6592. Available at: [Link]
-
ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2021). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 14(1), 57-62. Available at: [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from [Link]
-
Buchi.com. (n.d.). How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. Retrieved from [Link]
-
Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column. Retrieved from [Link]
-
Rosés, M., et al. (2007). Novel RPLC stationary phases for lipophilicity measurement: solvatochromic analysis of retention mechanisms for neutral and basic compounds. Journal of Chromatography A, 1143(1-2), 84-93. Available at: [Link]
-
Sarrut, M., et al. (2011). Lipophilicity Determination of Highly Lipophilic Compounds by Liquid Chromatography. ResearchGate. Available at: [Link]
-
ResearchGate. (2016). How to adjust HPLC Reverse Chromatography systems for increasingly hydrophillic/phobic molecules? Retrieved from [Link]
-
Restek. (2019). Choosing Your LC Stationary Phase. Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
-
ResearchGate. (2017). Does anyone have a good HPLC method to test compounds containing imidazole or benzimidazole?? Retrieved from [Link]
-
Borman, P. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Pharmaceutical Outsourcing. Available at: [Link]
-
Mastelf. (2024). Understanding the Stationary Phase in HPLC: A Friend's Guide. Retrieved from [Link]
-
Giaginis, C., & Tsantili-Kakoulidou, A. (2008). Current State of the Art in HPLC Methodology for Lipophilicity Assessment of Basic Drugs. A Review. ResearchGate. Available at: [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Dong, M. W. (2025). The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis. LCGC International. Available at: [Link]
-
Pharma Growth Hub. (2021). Challenges during HPLC method development and how to fix them. YouTube. Available at: [Link]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharma and Bio Sciences, 2(2), 277-302. Available at: [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Available at: [Link]
-
Ragno, G., et al. (2006). Photodegradation Pattern of Benzimidazole Anthelmintics. ResearchGate. Available at: [Link]
Sources
- 1. ptfarm.pl [ptfarm.pl]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 6. Lipophilicity determination of highly lipophilic compounds by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mastelf.com [mastelf.com]
- 8. jordilabs.com [jordilabs.com]
- 9. hawach.com [hawach.com]
- 10. Choosing Your LC Stationary Phase [discover.restek.com]
- 11. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 13. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 14. mastelf.com [mastelf.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 21. jordilabs.com [jordilabs.com]
- 22. database.ich.org [database.ich.org]
- 23. ajrconline.org [ajrconline.org]
- 24. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. biomedres.us [biomedres.us]
- 26. researchgate.net [researchgate.net]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
using 1-cyclohexyl-2-methylbenzimidazole as a pharmaceutical building block
Application Note: 1-Cyclohexyl-2-methylbenzimidazole in Medicinal Chemistry
Part 1: Executive Summary & Pharmacophore Insight
1-Cyclohexyl-2-methylbenzimidazole represents a specialized "privileged structure" in modern drug design.[1] Unlike simple benzimidazoles, this building block incorporates a bulky aliphatic ring (cyclohexyl) at the
For the medicinal chemist, this scaffold offers two distinct advantages:
-
Lipophilic Modulation (The
-Cyclohexyl Moiety): The cyclohexyl group acts as a "lipophilic anchor."[1] It increases the partition coefficient (LogP), enhancing membrane permeability and Blood-Brain Barrier (BBB) penetration.[1] This is critical for targeting CNS receptors or intracellular kinases.[1] -
The Reactive "Handle" (The
-Methyl Group): The methyl group at the 2-position is not inert.[1] Due to the electron-withdrawing nature of the imidazole ring, the methyl protons are acidic ( in DMSO, comparable to ketones).[1] This allows for facile deprotonation and condensation reactions, making it an ideal starting point for divergent library synthesis.
Physicochemical Profile[2][3][4][5][6][7]
| Property | Value / Characteristic | Relevance |
| Molecular Formula | Core Scaffold | |
| Molecular Weight | 214.31 g/mol | Fragment-based design compliant |
| Predicted LogP | ~3.8 - 4.2 | High lipophilicity; suitable for CNS targets |
| H-Bond Donors | 0 | Improves membrane permeability |
| H-Bond Acceptors | 1 (N3) | Interaction with enzyme active site residues (e.g., Ser, His) |
| Reactivity | Nucleophilic at N3; Acidic at | Versatile functionalization |
Part 2: Reactivity & Synthetic Divergence
The utility of this building block lies in its ability to undergo orthogonal functionalization. The
Diagram 1: Synthetic Divergence Map
Caption: Divergent synthetic pathways from the parent scaffold. The C2-Methyl path is the primary route for generating diversity in lead optimization.[1]
Part 3: Experimental Protocols
Protocol A: Synthesis of Styrylbenzimidazole Library (Anticancer/Fluorescent Probes)
Rationale: The condensation of the activated 2-methyl group with aromatic aldehydes yields styrylbenzimidazoles.[1] These derivatives are extensively documented as tubulin polymerization inhibitors (anticancer) and fluorescent cellular probes.[1]
Materials:
-
Substrate: 1-Cyclohexyl-2-methylbenzimidazole (1.0 eq)
-
Reagent: Substituted Benzaldehyde (e.g., 3,4-dimethoxybenzaldehyde) (1.2 eq)
-
Catalyst/Solvent: Acetic Anhydride (
) or Piperidine in Ethanol.[1] -
Equipment: Microwave reactor (preferred) or Reflux setup.
Workflow:
-
Preparation: In a 10 mL microwave vial, dissolve 1.0 mmol (214 mg) of 1-cyclohexyl-2-methylbenzimidazole and 1.2 mmol of the chosen aldehyde in 2 mL of acetic anhydride.
-
Note: Acetic anhydride serves as both solvent and dehydrating agent, driving the equilibrium forward.
-
-
Reaction:
-
Method A (Microwave): Heat at 140°C for 15–30 minutes.
-
Method B (Thermal): Reflux at 140°C (oil bath) for 4–6 hours. Monitor by TLC (Mobile phase: 30% EtOAc in Hexanes).[1]
-
-
Quenching: Allow the mixture to cool to room temperature. Pour the reaction mixture onto crushed ice (approx. 20 g) with vigorous stirring.
-
Hydrolysis: The excess acetic anhydride will hydrolyze. Stir for 30 minutes until a solid precipitate forms.
-
Isolation: Filter the precipitate under vacuum. Wash the cake with water (
mL) to remove acetic acid. -
Purification: Recrystallize from hot Ethanol or purify via Flash Column Chromatography (Silica gel, Gradient 0-40% EtOAc/Hexane).
Validation Criteria:
-
Appearance: Typically yellow to orange solids (due to extended conjugation).[1]
-
NMR Signature: Look for the disappearance of the singlet at
ppm ( ) and the appearance of two doublets at ppm with coupling constants Hz (indicating trans-alkene geometry).
Protocol B: Mannich Reaction (C2-Aminoalkylation)
Rationale: To introduce solubility-enhancing amine groups or target specific GPCR pockets.[1]
Workflow:
-
Dissolve 1-cyclohexyl-2-methylbenzimidazole (1 mmol) in Ethanol (5 mL).
-
Add Paraformaldehyde (1.5 eq) and a secondary amine (e.g., Morpholine, Piperazine) (1.2 eq).
-
Add catalytic HCl (2 drops).
-
Reflux for 12–24 hours.[1]
-
Evaporate solvent and recrystallize the residue from Acetone/Ether.
Part 4: Applications & Case Studies
Case Study 1: Antimicrobial & Antiviral Agents
Benzimidazole derivatives functionalized at the 2-position have shown efficacy against MRSA and certain viral polymerases.[1] The 1-cyclohexyl group enhances uptake through the bacterial cell wall.[1]
-
Mechanism: Interference with the FtsZ protein (bacterial tubulin homolog), leading to inhibition of cell division.
-
Key Reference: Refaat et al.[2] demonstrated that bulky 2-substituted benzimidazoles possess potent antimicrobial profiles due to hydrophobic pocket occupancy.[1]
Case Study 2: Non-Addictive Analgesic Development
While historically linked to opioid research (e.g., etonitazene series), modern medicinal chemistry utilizes the benzimidazole scaffold to target COX-2 inhibition and Cannabinoid (CB2) receptors for pain management without respiratory depression.
-
Role of Scaffold: The 1-cyclohexyl group mimics the lipophilic chain found in NSAIDs or endocannabinoids, providing necessary receptor affinity.
Diagram 2: Library Generation Workflow
Caption: High-throughput workflow for generating bioactive derivatives from the parent scaffold.
Part 5: References
-
Benzimidazole as a Privileged Scaffold:
-
Reactivity of 2-Methylbenzimidazoles:
-
Title: Biological Activity of 2-Methylbenzimidazole Derivatives: A Technical Guide.
-
Source: BenchChem Application Notes.
-
-
Synthesis Protocols (Microwave Assisted):
-
Anticancer Applications (Tubulin Targeting):
-
General Medicinal Chemistry of Benzimidazoles:
Disclaimer: This document is for Research Use Only (RUO). The protocols described herein are intended for use by qualified personnel in a controlled laboratory setting. The author and publisher assume no liability for the misuse of these chemicals.
Sources
- 1. Candesartan - Wikipedia [en.wikipedia.org]
- 2. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 3. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Cyclohexyl-1H-benzimidazole|36947-70-3 [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benthamscience.com [benthamscience.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 5-substituted 2-methylbenzimidazoles with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-Cyclohexylation of 2-Methylbenzimidazole
Executive Summary
The N-cyclohexylation of 2-methylbenzimidazole is a deceptively challenging transformation. Unlike primary alkylations (e.g., methylation), the reaction with cyclohexyl electrophiles is hindered by the secondary nature of the cyclohexyl ring and the steric bulk of the 2-methyl substituent.
Core Challenge: The competing E2 elimination of cyclohexyl halides to form cyclohexene is the primary cause of low yields in classical nucleophilic substitutions.
This guide outlines three validated protocols to overcome this barrier, ranked by success rate in high-value synthesis:
-
Copper-Catalyzed Coupling (Recommended): Bypasses SN2 steric constraints.
-
Modified Mitsunobu Reaction: Best for mild conditions using cyclohexanol.
-
Optimized SN2 Substitution: A refined classical approach using the "Cesium Effect."
Decision Matrix: Selecting the Right Protocol
Use the following logic flow to determine the best method for your specific constraints (reagent availability, scale, and equipment).
Figure 1: Decision matrix for selecting the optimal N-cyclohexylation pathway.
Detailed Experimental Protocols
Method A: Copper-Catalyzed Coupling (The "Ullmann-Type" Approach)
Status: Highly Recommended Mechanism: Oxidative addition/Reductive elimination cycle (or radical pathway) that avoids the SN2 transition state, minimizing elimination byproducts.
-
Reagents:
-
Substrate: 2-Methylbenzimidazole (1.0 equiv)
-
Electrophile: Cyclohexyl Iodide (1.2 equiv) — Bromide is acceptable but slower.
-
Catalyst: CuI (10 mol%)
-
Ligand: trans-N,N'-Dimethyl-1,2-cyclohexanediamine (20 mol%) or L-Proline (20 mol%).
-
Base: K₃PO₄ (2.0 equiv) or Cs₂CO₃.
-
Solvent: 1,4-Dioxane or Toluene (Anhydrous).
-
-
Protocol:
-
Charge a reaction vial with 2-methylbenzimidazole, CuI, and K₃PO₄.
-
Evacuate and backfill with Argon (3 cycles).
-
Add the ligand, cyclohexyl iodide, and solvent via syringe.
-
Heat to 110°C for 12–24 hours.
-
Workup: Filter through a celite pad, wash with EtOAc, and concentrate.
-
-
Why this works: The copper catalyst facilitates the coupling at the nitrogen center without requiring the harsh basicity that promotes E2 elimination of the alkyl halide [1, 2].
Method B: Modified Mitsunobu Reaction
Status: Precision Method (Small Scale) Mechanism: Activation of cyclohexanol by phosphine/azodicarboxylate, followed by SN2 displacement by the benzimidazole nitrogen.
-
Reagents:
-
Substrate: 2-Methylbenzimidazole (1.0 equiv)
-
Reagent: Cyclohexanol (1.2 equiv)
-
Phosphine: PPh₃ (1.5 equiv)
-
Azodicarboxylate: DIAD or DEAD (1.5 equiv) — Add dropwise.
-
Solvent: THF (Anhydrous).[1]
-
-
Critical Optimization (pKa Issue): The pKa of benzimidazole (~12.8) is on the borderline for standard Mitsunobu reactions. If yield is low (<40%), switch to ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu₃ (Tributylphosphine). This combination handles nucleophiles with higher pKa values (up to ~13-14) more effectively than DEAD/PPh₃ [3, 4].
-
Protocol:
-
Dissolve 2-methylbenzimidazole, cyclohexanol, and PPh₃ in THF under N₂.
-
Cool to 0°C .
-
Add DIAD dropwise over 20 minutes.
-
Allow to warm to Room Temperature (RT) and stir for 16 hours.
-
Sonication: If conversion is slow, sonicate the reaction mixture at 40°C for 2 hours.
-
Method C: Optimized SN2 Substitution (The "Cesium Effect")
Status: Standard (with caveats) Mechanism: Direct nucleophilic attack. Prone to E2 elimination.
-
Reagents:
-
Base: Cs₂CO₃ (Cesium Carbonate) — Crucial. The large Cesium cation increases the solubility and nucleophilicity of the benzimidazole anion ("Naked Anion" effect).
-
Solvent: DMF or NMP (Polar Aprotic).
-
Electrophile: Cyclohexyl Iodide (1.5 equiv).
-
Temperature: 60–80°C (Do strictly NOT exceed 90°C).
-
-
Protocol:
-
Dissolve 2-methylbenzimidazole in DMF.
-
Add Cs₂CO₃ (2.0 equiv) and stir at RT for 30 mins to deprotonate.
-
Add Cyclohexyl Iodide.
-
Heat to 60°C. Monitor by TLC/LCMS every 2 hours.
-
Stop condition: If cyclohexene (elimination product) is observed increasing rapidly, lower temp to 50°C and add TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst.
-
Troubleshooting Guide & FAQs
Symptom: Low Conversion / High Recovery of Starting Material
| Possible Cause | Diagnostic | Solution |
| Steric Hindrance | 2-methyl group blocks approach. | Switch to Method A (Copper) . The metal insertion mechanism is less sensitive to steric bulk than SN2. |
| Low Nucleophilicity | Benzimidazole is not fully deprotonated. | Ensure you are using Cs₂CO₃ or NaH (careful with NaH). K₂CO₃ is often too weak/insoluble in organic solvents for this specific difficult substrate. |
| pKa Mismatch (Mitsunobu) | No product, only hydrazine byproduct. | Switch reagents to ADDP / PBu₃ to accommodate the high pKa of benzimidazole [4]. |
Symptom: Formation of "Goo" / Tars / Cyclohexene
| Possible Cause | Diagnostic | Solution |
| E2 Elimination | Smell of alkene; LCMS shows mass of cyclohexene (or loss of alkyl halide). | LOWER Temperature. In Method C, high heat favors Elimination over Substitution. Switch to Cyclohexyl Iodide (better leaving group allows lower temp). |
| Polymerization | Dark tar, no distinct spots on TLC. | If using acid catalysis (Method D), stop immediately. Cyclohexene polymerizes under acidic conditions. Switch to base-catalyzed methods (A or C). |
FAQ: Frequently Asked Questions
Q1: Will I get regioisomers (N1 vs N3 alkylation)?
-
Answer: No. For 2-methylbenzimidazole , the molecule is symmetric with respect to the N1 and N3 positions (assuming the benzene ring is unsubstituted). Alkylation at either nitrogen yields the exact same product.
-
Note: If you have a substituent on the benzene ring (e.g., 5-chloro-2-methylbenzimidazole), you will get a mixture of 1,5- and 1,6-isomers. Method A (Copper) often provides better selectivity for the sterically less hindered isomer [5].
-
Q2: Can I use Cyclohexyl Bromide instead of Iodide?
-
Answer: Yes, but yields will drop by ~15-20% due to slower reaction kinetics, which allows the competing elimination reaction to dominate. If you must use bromide, add 0.5 equiv of KI (Finkelstein condition) to generate the iodide in situ.
Q3: Why is my Mitsunobu reaction failing?
-
Answer: The pKa of 2-methylbenzimidazole is ~12.8. Standard DEAD/PPh₃ works best for nucleophiles with pKa < 11. The "betaine" intermediate may protonate the benzimidazole, but the subsequent attack is sluggish. Using ADDP/PBu₃ or conducting the reaction in Toluene at reflux (Tsunoda conditions) can force the reaction.
Comparative Data Summary
| Parameter | Method A: Cu-Catalyzed | Method B: Mitsunobu | Method C: Classical SN2 |
| Typical Yield | 85 - 92% | 60 - 75% | 40 - 55% |
| Primary Side Product | None (clean conversion) | Hydrazine byproducts | Cyclohexene (Elimination) |
| Reaction Time | 12 - 24 h | 16 - 48 h | 6 - 12 h |
| Scalability | High (>100g) | Low (<10g) | High (but purification difficult) |
| Cost | Moderate (Catalyst) | High (Reagents) | Low |
References
-
Ma, D., & Cai, Q. (2003). Copper-Catalyzed N-Arylation and N-Alkylation of Imidazoles and Benzimidazoles. Synlett, 2003(01), 0128-0130. Link
-
Antilla, J. C., et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Journal of Organic Chemistry, 69(17), 5578–5587. Link
-
Tsunoda, T., et al. (1995). 1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-PBu3): A New Reagent System for Mitsunobu Reaction. Tetrahedron Letters, 36(14), 2529-2530. Link
-
Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[2][3][4] Chemical Reviews, 109(6), 2551–2651. Link
-
Laha, J. K., et al. (2022).[5] Regioselective Synthesis of Substituted Benzimidazoles. Journal of Organic Chemistry, 87(4), 2315–2323. Link
Sources
overcoming steric hindrance in 1-cyclohexyl benzimidazole synthesis
Ticket Subject: Strategies for Overcoming Steric Hindrance in N-Alkylation Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Executive Summary & Diagnostic Flowchart
Synthesizing 1-cyclohexyl benzimidazole presents a classic organic chemistry dilemma: the clash between nucleophilic substitution and steric repulsion. The secondary carbon of the cyclohexyl group, combined with the bulk of the benzimidazole system, creates a high energy barrier for direct
To ensure project success, you must select the pathway that aligns with your starting materials and tolerance for side reactions.
Decision Matrix: Selecting Your Synthetic Route
Figure 1: Strategic decision tree for selecting the synthesis method based on available precursors and risk tolerance.
Protocol A: The "Gold Standard" (Stepwise Cyclization)
Best For: High yields, scale-up, and avoiding elimination byproducts.
Mechanism: This route bypasses the difficult
Phase 1: Reductive Amination
The formation of N-cyclohexyl-o-phenylenediamine is the critical enabling step.
-
Reagents: o-Phenylenediamine (1.0 eq), Cyclohexanone (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), DCE or DCM.
-
Why STAB? Unlike NaBH4, STAB is mild and will not reduce the cyclohexanone before it forms the imine. It avoids the need for harsh conditions associated with the Leuckart-Wallach reaction.
Phase 2: Ring Closure (The Orthoester Method)
Standard Phillips condensation (strong acid/high heat) can degrade the N-cyclohexyl bond. We recommend the Orthoester Method for milder cyclization.
Step-by-Step Protocol:
-
Charge: Place N-cyclohexyl-o-phenylenediamine (1.0 mmol) in a round-bottom flask.
-
Solvent/Reagent: Add Triethyl Orthoformate (TEOF) (3-5 mL/mmol). TEOF acts as both the C1 source and the solvent.
-
Catalyst: Add Sulfamic Acid (5 mol%) or p-TsOH (5 mol%).
-
Reaction: Stir at room temperature for 30 mins, then heat to 60-80°C. Monitor via TLC/LCMS.
-
Workup: Evaporate excess TEOF. Neutralize with sat. NaHCO3. Extract with EtOAc.
Why this works: The reaction proceeds through an imidate intermediate that cyclizes rapidly, driven by entropy and the formation of the aromatic system, without requiring temperatures that risk de-alkylation.
Protocol B: Direct Alkylation (Troubleshooting Guide)
Best For: When you must start from the pre-formed benzimidazole core. The Issue: The cyclohexyl halide is prone to E2 elimination (forming cyclohexene) when exposed to strong bases like NaH or KOtBu.
Optimized Conditions to Minimize Elimination
| Parameter | Recommendation | Scientific Rationale |
| Base | Cesium Carbonate ( | The "Cesium Effect" increases solubility in organic solvents and provides a "softer" basicity that favors substitution ( |
| Solvent | Acetonitrile (MeCN) or DMF | Polar aprotic solvents stabilize the transition state. MeCN is often preferred to moderate the basicity. |
| Electrophile | Cyclohexyl Iodide | Iodide is a better leaving group than bromide, allowing the reaction to proceed at lower temperatures (reducing E2 risk). |
| Temperature | 60°C - 80°C | Do not reflux aggressively. Elimination competes more favorably at higher temperatures. |
The "Finkelstein" Tweak: If you only have Cyclohexyl Bromide, add 10-20 mol% Potassium Iodide (KI) to the reaction. This generates Cyclohexyl Iodide in situ, accelerating the reaction without increasing the temperature.
Protocol C: Advanced Catalytic Methods (Chan-Lam)
Best For: Late-stage functionalization or when halogenated precursors are unavailable. Concept: Copper-catalyzed oxidative coupling between the benzimidazole NH and cyclohexylboronic acid.
Protocol:
-
Mix: Benzimidazole (1.0 eq), Cyclohexylboronic acid (2.0 eq),
(1.0 eq), Pyridine (2.0 eq). -
Conditions: DCM or Dioxane, stirred open to air (balloon of
accelerates it) at Room Temperature to 40°C. -
Note: Yields are often variable (30-60%) due to the difficulty of transmetallation with alkyl boronic acids, but it is extremely mild.
Troubleshooting & FAQs
Q1: I am seeing a large non-polar spot on TLC and low product yield. What is it?
Diagnosis: This is likely cyclohexene .
Root Cause: You are using a base that is too strong (e.g., NaH, NaOH) or a temperature that is too high, causing E2 elimination of your alkyl halide.
Solution: Switch to Protocol A (Stepwise). If you must alkylate, switch to
Q2: My product is forming, but I see two regioisomers. Why?
Diagnosis: N1 vs. N3 alkylation. Root Cause: If your benzimidazole has a substituent on the benzene ring (e.g., 5-methylbenzimidazole), the N1 and N3 positions are not equivalent. Direct alkylation yields a mixture (tautomers). Solution: Use Protocol A . By synthesizing the N-cyclohexyl-o-phenylenediamine first, you can control the position of the substituent relative to the amine, fixing the regiochemistry before the ring closes.
Q3: The Phillips condensation (Formic acid/HCl) turned my reaction into a black tar.
Diagnosis: Polymerization/Oxidation. Root Cause: Harsh acidic conditions at high reflux temperatures (100°C+) can degrade secondary amines or cause polymerization of cyclohexanone residues. Solution: Switch to the Orthoester Method (Protocol A, Phase 2) . It operates under much milder conditions (sulfamic acid, <80°C).
References
-
Copper-Promoted Chan-Lam Coupling: Synthesis of N-substituted benzimidazoles via oxidative C-N bond formation. Thieme Connect. Link
-
Reductive Amination Standards: Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews.[1] Link
-
Orthoester Cyclization: One-Pot Reactions of Triethyl Orthoformate with Amines. MDPI Reactions.[2] Link
-
Cesium Effect in Alkylation: Cesium Carbonate Mediated N-Alkylation of Imidazoles. Journal of Organic Chemistry.[3] Link
-
Benzimidazole Synthesis Review: Recent Advances in the Synthesis of Benzimidazoles. RSC Advances. Link
Sources
Technical Support Guide: Purification of 1-cyclohexyl-2-methyl-1H-1,3-benzodiazole by Column Chromatography
Welcome to the technical support center for the purification of benzimidazole derivatives. This guide provides in-depth troubleshooting and practical advice for the column chromatography of 1-cyclohexyl-2-methyl-1H-1,3-benzodiazole, a common scaffold in medicinal chemistry and materials science. Our approach is built on explaining the fundamental principles behind each step, empowering you to make informed decisions during your experiments.
Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses common questions, providing the foundational knowledge needed before starting your purification.
Q1: Why is column chromatography the preferred method for purifying 1-cyclohexyl-2-methyl-1H-1,3-benzodiazole?
Column chromatography is ideal for this molecule because it separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. The target compound, with its non-polar cyclohexyl group and moderately polar benzimidazole core, has a distinct polarity profile. This allows for effective separation from common reaction impurities, such as unreacted starting materials (e.g., o-phenylenediamines, which are often more polar) or non-polar byproducts. It is a highly versatile technique that can be scaled from milligrams to kilograms and provides higher resolution than techniques like simple recrystallization, especially when impurities have similar solubility profiles.[1][2]
Q2: How do I select the right stationary phase? Is standard silica gel always appropriate?
Standard silica gel is the most common stationary phase and is generally effective for benzimidazole derivatives.[3][4][5] However, it's crucial to recognize that silica gel is inherently acidic due to the presence of silanol groups (Si-OH). This acidity can sometimes lead to the degradation of sensitive molecules or cause irreversible adsorption (streaking) of basic compounds like benzimidazoles.
Expert Insight: If you observe significant tailing on your TLC plate or suspect product decomposition, consider using deactivated silica gel. You can easily prepare this by adding 0.5-1% triethylamine (NEt₃) to your mobile phase. The triethylamine will neutralize the acidic sites on the silica, leading to sharper peaks and improved recovery.[6] Alternatively, for highly sensitive compounds, alumina (neutral or basic) can be used as a stationary phase.
Q3: What is the first and most critical step in developing a mobile phase for separation?
The most critical first step is to perform a thorough analysis using Thin-Layer Chromatography (TLC).[1][4] TLC is a rapid and inexpensive way to screen multiple solvent systems (mobile phases) to find one that provides adequate separation between your target compound and its impurities. The results from TLC are directly translatable to column chromatography. The goal is to find a solvent system where the desired compound has an Rf value between 0.2 and 0.4 .
-
An Rf < 0.2 suggests the compound is too strongly adsorbed to the silica, and it will take an excessive volume of solvent to elute from the column.
-
An Rf > 0.4 indicates weak adsorption, which will result in rapid elution and poor separation from less polar impurities.[6]
Q4: My crude product is a dark, viscous oil. Should I load it directly onto the column?
It is highly inadvisable to load a dark, crude oil directly. The dark color often signifies the presence of highly polar, polymeric, or oxidized impurities from the starting materials (like o-phenylenediamine).[1] These impurities can irreversibly bind to the top of the silica gel column, which can cause several problems:
-
Streaking of your desired compound.
-
Poor separation throughout the entire run.
-
Contamination of otherwise pure fractions.
Recommended Pre-Purification Step: Dissolve the crude oil in a minimum amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of activated charcoal (1-2% by weight of your crude product), stir for 15-20 minutes, and then filter the mixture through a pad of Celite®. This will often remove a significant portion of the colored impurities, leading to a much cleaner and more efficient column chromatography separation.[1]
Section 2: Detailed Experimental Protocol
This protocol provides a robust, step-by-step methodology for the purification of 1-cyclohexyl-2-methyl-1H-1,3-benzodiazole.
Step 1: TLC Analysis for Solvent System Selection
-
Dissolve a small sample of your crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.
-
On a silica gel TLC plate, spot the crude mixture alongside any available starting material standards.
-
Develop the plate in a TLC chamber using a starting solvent system. A good initial system for this compound is 10% Ethyl Acetate (EtOAc) in Hexane .
-
Visualize the plate under UV light (254 nm).
-
If the Rf of your target spot is too low, incrementally increase the polarity (e.g., to 15% EtOAc, then 20%). If it is too high, decrease the polarity.
-
The optimal mobile phase for the column will be slightly less polar than the one that gives the ideal TLC Rf. For example, if 15% EtOAc/Hexane gives an Rf of 0.3 on TLC, start the column with 10-12% EtOAc/Hexane .
Step 2: Column Packing (Slurry Method)
-
Select a glass column of appropriate size (a good rule of thumb is a silica gel mass of 50-100 times the mass of your crude product).
-
In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% EtOAc/Hexane).
-
With the column stopcock closed, place a small plug of cotton or glass wool at the bottom and add a layer of sand.
-
Pour the silica slurry into the column. Gently tap the column to dislodge air bubbles and ensure even packing.
-
Open the stopcock and allow the solvent to drain until it is just level with the top of the silica bed. Never let the silica run dry.
-
Add a thin protective layer of sand on top of the silica bed.
Step 3: Sample Loading
-
Dissolve your crude product (ideally pre-treated with charcoal if necessary) in the minimum possible volume of the column's mobile phase or a less polar solvent like dichloromethane.
-
Carefully apply the solution to the top of the silica bed using a pipette.
-
Open the stopcock and allow the sample to absorb onto the silica, again draining the solvent until it is just level with the sand.
-
Gently add fresh mobile phase to the top of the column, taking care not to disturb the packed bed.
Step 4: Elution and Fraction Collection
-
Fill the column with the mobile phase and begin elution. Maintain a constant head of solvent above the silica.
-
Collect the eluent in a series of labeled test tubes or flasks (fractions).
-
Monitor the separation by collecting small spots from the eluting fractions onto a TLC plate and checking for the presence of your compound.
-
If the separation is slow or impurities are co-eluting, you can employ a gradient elution by gradually increasing the percentage of the more polar solvent (EtOAc) in your mobile phase.
Step 5: Analysis of Fractions and Product Isolation
-
Develop the TLC plate containing spots from your collected fractions.
-
Identify the fractions that contain your pure product.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified 1-cyclohexyl-2-methyl-1H-1,3-benzodiazole.
Section 3: Troubleshooting Guide
Even with a good protocol, issues can arise. This guide addresses specific problems in a question-and-answer format.
Problem 1: The compound is not moving from the baseline on the column (Rf ≈ 0).
-
Possible Cause: The mobile phase is not polar enough to displace the compound from the silica gel. Your compound is too strongly adsorbed.
-
Recommended Solution: Gradually and systematically increase the polarity of your mobile phase. For an EtOAc/Hexane system, increase the percentage of EtOAc. For example, if you started with 10% EtOAc, move to 20%, then 30%. Monitor the elution carefully by TLC. It is important to only change the solvent ratio, not the solvents themselves, mid-run.[6]
Problem 2: The compound runs with the solvent front (Rf ≈ 1).
-
Possible Cause: The mobile phase is too polar. It has such a high affinity for the stationary phase that it carries your compound along with it without allowing for proper interaction and separation.
-
Recommended Solution: This issue cannot be fixed on the current column. You must start over with a new column and a significantly less polar mobile phase. This is why preliminary TLC work is crucial to avoid wasting time and material.[6]
Problem 3: Poor separation between the product and an impurity, even though they separate well on TLC.
-
Possible Cause 1: Overloading the column. Too much sample was loaded for the amount of silica gel used, exceeding the column's separation capacity.
-
Solution 1: Use a larger column with more stationary phase or purify a smaller amount of the crude material.
-
Possible Cause 2: The flow rate is too fast, not allowing for equilibrium between the mobile and stationary phases.
-
Solution 2: Reduce the flow rate by adjusting the stopcock or, if using flash chromatography, reducing the pressure.
-
Possible Cause 3: The compound is degrading on the silica gel, creating a new impurity during the separation process itself.[6]
-
Solution 3: Perform a stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it. If a new spot appears, your compound is unstable on silica. Rerun the column using deactivated silica (add 1% triethylamine to the eluent).
Problem 4: The product is streaking or "tailing" down the column, resulting in broad fractions.
-
Possible Cause: This is a classic sign of an acidic compound interacting with the basic sites on silica or, more commonly for benzimidazoles, a basic compound interacting too strongly with the acidic silanol groups. It can also be caused by applying the initial sample in a solvent that is too polar.
-
Recommended Solution: As with product degradation, the best solution is to neutralize the acidic sites on the silica gel. Rerun the column and add 0.5-1% triethylamine to your mobile phase. This will cap the acidic sites and allow your compound to elute in sharp, well-defined bands.[6]
Problem 5: The collected fractions are colored, but the pure product should be colorless or a white solid.
-
Possible Cause: An impurity is co-eluting with your product. This impurity may have been invisible under UV light on the TLC plate.
-
Recommended Solution: Try staining the TLC plate with a more general stain, like potassium permanganate, to visualize other potential impurities. If an impurity is confirmed, you may need to re-purify the combined fractions using a different solvent system (e.g., Dichloromethane/Methanol) that may alter the elution order and improve separation. Alternatively, if the impurity is minor, recrystallization of the combined fractions may be sufficient.
Section 4: Visual Troubleshooting Workflow
This diagram provides a logical workflow for diagnosing and solving common column chromatography issues.
Caption: A troubleshooting flowchart for common column chromatography problems.
Section 5: Summary Data Table
This table provides suggested starting solvent systems for TLC analysis to determine the optimal mobile phase for purifying 1-cyclohexyl-2-methyl-1H-1,3-benzodiazole.
| Solvent System (Hexane:Ethyl Acetate) | Expected Rf Range | Analysis & Recommendation |
| 95 : 5 | 0.0 - 0.15 | Too Low. The compound is strongly adsorbed. Increase eluent polarity. |
| 90 : 10 | 0.15 - 0.30 | Good Starting Point. This may provide the ideal Rf. If Rf is ~0.2, this could be a good starting eluent for the column. |
| 85 : 15 | 0.25 - 0.40 | Ideal Range. An Rf in this range on TLC indicates this is likely the best mobile phase for separation on the column. |
| 80 : 20 | 0.35 - 0.55 | Slightly High. Separation from non-polar impurities may be poor. Consider a less polar system for the column. |
| 70 : 30 | > 0.60 | Too High. The compound will elute too quickly, likely with the solvent front, resulting in no separation. |
Section 6: References
-
Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. (2021). International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Retrieved from [Link]
-
SYNTHESIS AND DEVELOPMENT OF MOBILE PHASE BY THINLAYER CHROMATOGRAPHY OF BENZIMIDAZOLE. (2022). IJCRT.org. Retrieved from [Link]
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Synthesis and characterization of benzimidazole derivatives by sonogashira coupling and evaluation of anthelmintic activity. (2014). Der Pharma Chemica. Retrieved from [Link]
-
Ačanski, M., Vujić, Đ., & Brkljača, J. (2013). SEPARATION AND RETENTION BEHAVIOUR OF BENZIMIDAZOLE DERIVATIVES IN THIN LAYER CHROMATOGRAPHY ON SILICA GEL. Journal of Engineering & Processing Management, 5(1), 17–30. Retrieved from [Link]
-
Supporting Information. (n.d.). Wiley-VCH. Retrieved from [Link]
-
1-cyclohexyl-2-methyl-1h-1,3-benzodiazole. (n.d.). PubChemLite. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijcrt.org [ijcrt.org]
- 5. SEPARATION AND RETENTION BEHAVIOUR OF BENZIMIDAZOLE DERIVATIVES IN THIN LAYER CHROMATOGRAPHY ON SILICA GEL | Journal of Engineering & Processing Management [jepm.tfzv.ues.rs.ba]
- 6. Chromatography [chem.rochester.edu]
Benzimidazole Synthesis Technical Support: Minimizing Side Products
Overview: The Chemistry of Control
The synthesis of benzimidazoles—typically via the condensation of o-phenylenediamine (OPD) with aldehydes or carboxylic acids—is a cornerstone of medicinal chemistry.[1][2] However, the reaction is deceptive; while the primary connection is simple, the pathway is littered with thermodynamic traps that lead to Schiff base intermediates (mono-imines) , 1,2-disubstituted byproducts , and oxidative oligomers (tars) .[3]
This guide moves beyond standard textbook procedures to address the causality of failure. We focus on the Oxidative Cyclization route (OPD + Aldehyde) using Sodium Metabisulfite (
Troubleshooting Hub (Q&A)
Category A: Yield & Reaction Completeness
Q1: I observe a persistent intermediate spot on TLC that refuses to cyclize. What is it? Diagnosis: This is likely the mono-imine (Schiff base) intermediate. Root Cause: The initial condensation to the imine is fast, but the ring closure (intramolecular nucleophilic attack) and subsequent oxidation to the benzimidazole are rate-limiting. Solution:
-
Switch Oxidants: If using air oxidation, it is too slow.[3] Switch to Sodium Metabisulfite (
) (see Protocol).[3] The bisulfite adduct activates the aldehyde and facilitates the redox mechanism. -
Solvent Polarity: Ensure your solvent (usually EtOH/Water or DMF) allows sufficient solubility for the zwitterionic intermediate to collapse.
-
Acid Catalysis: If avoiding bisulfite, add 5 mol% mild acid (e.g., sulfamic acid or
) to protonate the imine nitrogen, increasing electrophilicity for the ring closure.[3]
Q2: My reaction mixture turns dark black/brown (tarring). How do I prevent this? Diagnosis: Oxidative polymerization of the diamine. Root Cause: o-Phenylenediamines are highly susceptible to air oxidation, forming quinone-diimine species that polymerize into dark tars before they can react with the aldehyde.[3] Solution:
-
degas Solvents: Sparge solvents with
or Ar for 15 minutes prior to addition. -
Order of Addition: Add the aldehyde first , then the oxidant, and add the diamine last as a solution. This ensures the diamine immediately encounters an electrophile rather than sitting in an oxidizing environment.
Category B: Purity & Selectivity[3]
Q3: I am getting a mixture of 2-substituted and 1,2-disubstituted benzimidazoles. Why? Diagnosis: Over-alkylation/condensation. Root Cause: Excess aldehyde. If the stoichiometry exceeds 1:1, the formed benzimidazole (which still has a nucleophilic NH) can react with a second equivalent of aldehyde. Solution:
-
Strict Stoichiometry: Use exactly 1.0 equivalent of diamine and 1.0 equivalent of aldehyde.
-
Slow Addition: If the aldehyde is highly reactive (e.g., 4-nitrobenzaldehyde), add it dropwise to the diamine solution to keep the local concentration of aldehyde low.[3]
Q4: Using 4-substituted-1,2-diaminobenzene yields two inseparable isomers. Can I control this? Diagnosis: Regioisomerism (5-substituted vs. 6-substituted). Root Cause: Tautomerism. In solution, the N-H proton hops between N1 and N3. Therefore, 5-methylbenzimidazole and 6-methylbenzimidazole are often tautomers of the same molecule and cannot be chemically separated in the unsubstituted form. Solution:
-
Acceptance: For biological assay, these are often treated as a single tautomeric pair.[3]
-
N-Alkylation: If a single isomer is required, you must N-alkylate after synthesis and separate the resulting regioisomers (N-methyl-5-isomer vs. N-methyl-6-isomer) via column chromatography, as the tautomerism is locked.[3]
Visualizing the Failure Points
The following diagram illustrates the mechanism using the Sodium Metabisulfite route, highlighting exactly where impurities arise.
Figure 1: Mechanistic pathway of the bisulfite-mediated synthesis.[3] Red dashed lines indicate critical failure modes (tarring and over-substitution) caused by incorrect stoichiometry or environmental control.[3]
Validated Protocol: The Sodium Metabisulfite Method[4][5][6]
This protocol is selected for its high "Atom Economy" and ability to suppress the formation of colored oligomers.
Reagents:
-
o-Phenylenediamine (1.0 equiv)[3]
-
Aromatic Aldehyde (1.0 equiv)[3]
-
Sodium Metabisulfite (
) (1.0 equiv)[3] -
Solvent: Ethanol/Water (3:1 v/v)[3]
Step-by-Step Workflow:
-
Adduct Formation (Critical Step):
-
Dissolve the Aldehyde (10 mmol) in Ethanol (15 mL).
-
Dissolve
(10 mmol) in Water (5 mL). -
Add the aqueous bisulfite to the ethanolic aldehyde. Stir for 10–15 minutes.
-
Checkpoint: A white precipitate (the adduct) may form. This is normal. Do not filter.
-
-
Condensation:
-
Add o-phenylenediamine (10 mmol) directly to the adduct slurry.
-
Heat the mixture to reflux (80°C) .
-
-
Monitoring:
-
Maintain reflux for 2–4 hours.
-
Monitor via TLC (Mobile Phase: 30% EtOAc in Hexane). Look for the disappearance of the diamine (highly polar, stays near baseline) and the appearance of a fluorescent blue spot (Benzimidazole).
-
-
Workup (Self-Validating):
-
Cool the reaction to room temperature.
-
Pour into crushed ice/water (100 mL).
-
Observation: The product should precipitate as a solid.
-
Filter the solid.
-
Purification: Wash the filter cake with cold hexanes (2 x 10 mL). This specifically removes unreacted aldehyde and trace Schiff base, leaving the pure benzimidazole.
-
Comparative Data: Catalyst Efficiency
The following table compares common methods to justify the selection of the Bisulfite method for impurity minimization.
| Method | Catalyst/Reagent | Reaction Time | Yield (%) | Side Product Profile |
| Bisulfite (Recommended) | 2–4 h | 85–95% | Very Low. Tars suppressed by antioxidant nature of bisulfite.[3] | |
| Phillips Condensation | 4N HCl / Reflux | 12–24 h | 60–75% | High. Acid promotes degradation; harsh conditions limit functional group tolerance. |
| Aerobic Oxidation | Air / Catalyst | 6–12 h | 70–80% | Moderate. Slow kinetics allow competing polymerization (tars).[3] |
| Nitro-Reductive | 5–8 h | 80% | Low. Good for generating diamine in situ, but workup is tedious (sulfur smells).[3] |
References
-
Classic Mechanism: Phillips, M. A. (1928).[3] "The Formation of 2-Substituted Benzimidazoles." Journal of the Chemical Society, 2393. Link
-
Bisulfite Method (Primary Protocol): Ridley, H. F., et al. (1965).[3] "The preparation of 2-substituted benzimidazoles from aldehydes and o-phenylenediamine." Journal of Heterocyclic Chemistry, 2(4), 453-456.[3] Link[3]
-
Green Chemistry/Selectivity: Tahlan, S., et al. (2019).[3] "Medicinal perspective of benzimidazole derivatives: A review." Rasayan Journal of Chemistry, 12(2), 526-540.[3] Link
-
Catalytic Improvements: Pivsa-Art, S., et al. (2020).[3][4] "Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles." Molecules, 25(23), 5664.[3] Link
-
Regioselectivity Issues: Preston, P. N. (1981). "Synthesis, reactions, and spectroscopic properties of benzimidazoles." Chemical Reviews, 74(3), 279–314.[3] Link[3]
Sources
- 1. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. turkjps.org [turkjps.org]
- 4. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low purity in 1-cyclohexyl-2-methylbenzimidazole synthesis
Topic: Troubleshooting Low Purity & Process Optimization Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Introduction: The Steric Challenge
You are likely encountering purity issues because 1-cyclohexyl-2-methylbenzimidazole is sterically demanding. Unlike simple benzimidazoles, the bulky cyclohexyl group at the N1 position creates significant kinetic resistance during the ring-closure (cyclization) phase.
Most "low purity" reports for this specific scaffold stem from one of three failures:
-
Incomplete Cyclization: Isolating the open-chain amide intermediate instead of the closed ring.
-
Oxidative Degradation: "Purple/Brown" discoloration from air-sensitive diamine starting materials.
-
Elimination Side-Reactions: If you attempted the alkylation route (Reaction B), you are likely seeing cyclohexene and unreacted benzimidazole.
This guide prioritizes the Condensation Route (Phillips Modification) as it is the industry standard for high-purity opioids and benzimidazole intermediates.
Part 1: Diagnostic Workflow
Before changing your protocol, identify your impurity profile.
Figure 1: Diagnostic decision tree for identifying impurity sources based on mass and physical appearance.
Part 2: Synthesis Troubleshooting (Condensation Route)
The Protocol: Reaction of N-cyclohexyl-o-phenylenediamine with Acetic Anhydride/HCl.
Q1: My LCMS shows a major peak at M+18 relative to the product. What is this?
A: You have isolated the "Stalled Intermediate" (Mono-acetylated amide).
-
The Mechanism: The reaction proceeds in two steps. First, the primary amine is acetylated (fast). Second, the secondary amine (bearing the cyclohexyl group) must attack the amide carbonyl to close the ring (slow).
-
The Problem: The cyclohexyl group is bulky. It sterically hinders the nitrogen lone pair, making the ring closure significantly slower than in methyl-substituted analogs.
-
The Fix: You must force the cyclization using the Phillips Modification (strong acid catalyst).
Optimized Protocol (Two-Step, One-Pot):
-
Acylation: Dissolve N-cyclohexyl-o-phenylenediamine in Toluene. Add 1.1 eq Acetic Anhydride at RT. Stir 1h.
-
Cyclization: Add 3.0 eq of 4N HCl (or p-TsOH) and heat to Reflux (110°C) for 6-12 hours.
-
Note: Simple reflux in acetic acid is often insufficient for this bulky substrate. The mineral acid is required to protonate the carbonyl oxygen, lowering the activation energy for the sterically hindered attack.
-
Q2: The crude product is a dark purple tar. How do I prevent this?
A: This is "Wurster’s Blue" type oxidation of the starting diamine.
-
Cause: N-substituted-o-phenylenediamines are highly air-sensitive. If the reaction induction period is too long or oxygen is present, they oxidize to quinone imines (colored impurities) before they can cyclize.
-
The Fix:
-
Degas solvents: Sparge your reaction solvent with Nitrogen/Argon for 15 mins before adding the diamine.
-
Fast Addition: Add the acetic anhydride immediately after dissolving the amine. Once acylated, the molecule is oxidation-resistant.
-
Antioxidant: Add a pinch (0.5 mol%) of Sodium Metabisulfite or Ascorbic Acid if running on a large scale.
-
Part 3: Purification & Workup (The "Acid-Base" Trick)
Core Concept: The target benzimidazole is a Base (pKa ~5.5). The impurities (Amide intermediate, Diacetylated byproduct, colored tars) are Neutral or Acidic . We exploit this for a "Chemical Filter."
Figure 2: Acid-Base extraction workflow to remove neutral amide intermediates.
Q3: How do I remove the "Stalled Intermediate" if I already have the solid?
A: Do not recrystallize yet. Perform an Acid Wash. [1]
-
Dissolve your crude solid in Ethyl Acetate or DCM.[2]
-
Extract 2x with 1M HCl .
-
Chemistry: The Benzimidazole protonates and goes into the water.[2] The Amide intermediate (non-basic) stays in the organic layer.
-
-
Discard the organic layer.
-
Basify the aqueous layer with 4M NaOH to pH 10.
-
Collect the white precipitate. This effectively removes 95% of non-cyclized impurities.
Part 4: Crystallization Guide
If the acid-base workup yields >95% purity but you need >99% (Pharma Grade), use these solvent systems.
| Solvent System | Ratio (v/v) | Suitability | Notes |
| Ethanol / Water | 80:20 | Excellent | Dissolve in hot EtOH, add H2O until turbid, cool slowly. Best for removing colored traces. |
| Ethyl Acetate / Hexane | 1:3 | Good | Good for removing non-polar oils. |
| Acetonitrile | 100% | Specific | Use if product is highly crystalline. High recovery. |
| Toluene | 100% | Poor | Often leads to "oiling out" for cyclohexyl derivatives due to high solubility. |
Critical Tip: If the product "oils out" (forms a liquid layer instead of crystals), re-heat to dissolve, add a seed crystal, and cool very slowly with vigorous stirring.
References
-
Phillips Condensation Mechanism & Modification
- Source: Phillips, M. A. (1928). "The Formation of 2-Substituted Benzimidazoles." Journal of the Chemical Society.
- Relevance: Establishes the foundational acid-catalyzed mechanism for condensing o-phenylenediamines with acids.
-
URL:[3]
-
Synthesis of 2-Substituted Benzimidazoles (Review)
-
Source:Journal of the Serbian Chemical Society (2009). "Acetic acid-promoted condensation of o-phenylenediamine with aldehydes."[4]
- Relevance: Discusses the kinetics of condensation and the necessity of acid promotion for hindered substr
-
URL:
-
-
Purification via Acid-Base Extraction
-
Source: BenchChem Technical Support.[1] "Purification of 2-tert-butyl-6-methyl-1H-benzimidazole."
- Relevance: Validates the acid-base extraction protocol for separating basic benzimidazoles
-
URL:
-
-
Recrystallization Solvent Selection
Sources
separation of regioisomers in substituted benzimidazole synthesis
Topic: Separation & Identification of 1,5- vs. 1,6-Substituted Benzimidazoles
Status: Operational | Lead Scientist: Dr. A. Vance[1]
Welcome to the Regio-Control Center
You are likely here because your benzimidazole synthesis (via alkylation of a 5-substituted precursor) yielded a mixture of regioisomers. This is the "1,5 vs. 1,6 problem" —a classic challenge driven by the annular tautomerism of the imidazole ring.[1]
This guide provides a troubleshooting workflow to Diagnose , Separate , and Identify these isomers.
Module 1: Diagnosis (The Triage)
Do I actually have a mixture, or is my reaction incomplete?
The Problem: On TLC, 1,5- and 1,6-isomers often co-elute as a single "blob" or show a figure-8 pattern, misleading you into thinking you have a pure compound.[1]
Troubleshooting Steps:
-
The "TLC Tilt" Test:
-
The 1H NMR "Doublet" Check:
-
Look at the N-alkyl peak (e.g., N-Methyl or N-Benzyl).
-
Symptom: If you see two distinct singlets for your N-Methyl group (often separated by <0.05 ppm), you have a mixture.[1]
-
Action: Do not proceed to biology/screening. You must separate.
-
Module 2: Structural Identification (The "H7 Rule")
I separated them. Which peak is which?
The Core Issue: You cannot assign 1,5- vs. 1,6-isomers based solely on chemical shift prediction software. You need a self-validating NMR experiment.
The Solution: The NOE-Coupling Protocol . This method relies on the spatial proximity of the N1-substituent to the proton at position 7 (H7), combined with the multiplicity of that H7 proton.
The Logic (Self-Validating System):
-
NOE/ROESY: Irradiate the N1-alkyl group. The aromatic proton that enhances is H7 . (This confirms which proton is H7).
-
J-Coupling Analysis: Look at the splitting pattern of that specific H7 proton.
| Feature | 1,5-Isomer (Substituent at C5) | 1,6-Isomer (Substituent at C6) |
| H7 Environment | H7 is adjacent to H6 (a proton). | H7 is adjacent to R (the substituent). |
| H7 Multiplicity | Doublet (d) ( | Singlet (s) (or weak meta-doublet) |
| Reasoning | Strong ortho-coupling to H6. | No ortho proton; only weak meta coupling to H5.[1] |
Critical Note: This rule applies to 5/6-substituted benzimidazoles. If you have 4/7 substitution, the sterics usually force a single isomer, or the NOE pattern changes entirely.[1]
Figure 1: The "H7 Rule" Workflow for unambiguous structural assignment of benzimidazole regioisomers.
Module 3: Separation Protocols
Standard flash chromatography failed. What now?
Method A: High-Performance Flash (The "Dipole" Trick)
Isomers differ in dipole moment direction. The 1,5-isomer often has a dipole aligned with the N1-C2 vector, while the 1,6-isomer dipole may be transverse.[1]
-
Stationary Phase: Spherical Silica (20–40 µm) is mandatory. Irregular silica often lacks the resolution.
-
Mobile Phase:
-
Isocratic Hold: Do not run a gradient immediately. Run 5 CV (Column Volumes) at 5% polarity to "stack" the bands, then shallow gradient.
-
Solvent System: DCM:Acetonitrile (9:1). Acetonitrile is more "dipole-selective" than Methanol.
-
Method B: Regioselective Crystallization (The "Salt" Trick)
If chromatography fails, exploit the difference in pKa and lattice energy.
-
Protocol:
-
Dissolve the mixture (1 g) in minimal hot Ethanol (10 mL).
-
Add 0.5 equivalents of Oxalic Acid or Fumaric Acid .[1]
-
Cool slowly to 4°C.
-
-
Mechanism: The 1,5- and 1,6-isomers have slightly different basicities due to the inductive effect of the substituent relative to the basic N3 nitrogen. Often, one isomer crystallizes as the salt while the other remains in the mother liquor [1].[1]
Method C: HPLC (Analytical to Prep)
For difficult separations (e.g., fluoro- or methyl-substituted), Reverse Phase (C18) is superior.[1]
| Parameter | Recommended Condition |
| Column | C18 (e.g., Newcrom R1 or equivalent high-carbon load) |
| Mobile Phase A | Water + 0.1% Formic Acid (Low pH suppresses N-protonation tailing) |
| Mobile Phase B | Acetonitrile (MeCN) |
| Gradient | Shallow! 20% B to 40% B over 30 minutes. |
| Rationale | Low pH ensures the imidazole ring is protonated (or neutral depending on pKa), sharpening peaks.[1] |
Module 4: Prevention (Synthesis Optimization)
Can I avoid the mixture entirely?
The ratio of 1,5- to 1,6-isomers is determined by the tautomeric equilibrium of the starting material and the transition state kinetics of the alkylation.
The "Base Switch" Strategy
You can often flip the major isomer by changing the alkylation conditions (Kinetic vs. Thermodynamic control) [2].
| Condition | Reagents | Mechanism | Favored Outcome (General)* |
| Condition A | NaH / THF / 0°C | Tight Ion Pair. The Na+ coordinates to N3, shielding it. Alkylation occurs at the less hindered/more accessible N1. | Kinetic Product (Often 1,5-isomer for EWG substituents) |
| Condition B | KOH / Acetone / reflux | Loose Ion Pair / Thermodynamic. Reversible alkylation or equilibration allows the most stable product to form.[1] | Thermodynamic Product (Often 1,6-isomer) |
| Condition C | NaOH / Toluene / TBAB | Phase Transfer. Interfacial reaction.[1] | Variable (Substrate dependent) |
*Note: "Favored Outcome" is heavily dependent on whether the substituent is Electron Withdrawing (EWG) or Donating (EDG). Always run a test scale (50 mg) of Condition A and B.
Figure 2: Divergent synthesis strategies to enrich a specific regioisomer.
FAQ: Common Pitfalls
Q: I see a single peak on HPLC, but the carbon NMR has double peaks. What is happening? A: You likely have atropisomerism or rotamers , not regioisomers.[1] If your N-substituent is bulky (e.g., ortho-substituted benzyl), rotation might be slow on the NMR timescale.[1]
-
Test: Run the NMR at 50°C. If the peaks coalesce, it's rotamers.[1] If they stay distinct, it's regioisomers.[1]
Q: Can I distinguish them by UV-Vis? A: Rarely. The chromophores are nearly identical. Do not rely on UV for identification.[1]
Q: My 1,5-isomer converts to the 1,6-isomer over time. Is this possible? A: Only if the "R" group on Nitrogen is labile (e.g., Acetyl, SEM, or Trityl).[1] Simple alkyl groups (Methyl, Ethyl) do not migrate under standard storage conditions.[1] If migration occurs, check for acidic impurities catalyzing a retro-Michael or de-alkylation/re-alkylation.[1]
References
-
Crystallization & Separation: Crystal Research and Technology, "Crystallization of benzimidazole by solution growth method and its characterization." 2[3][4][5][6][7][8]
-
Regioselective Alkylation Mechanisms: Beilstein Journal of Organic Chemistry, "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects." (Analogous mechanism for benzimidazoles). 4[3][4][5][6][7][8][9][10][11]
-
NMR Assignment (NOE/Tautomerism): National Institutes of Health (PMC), "An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state." 12[3][4][5][6][7][8][9][10][11]
-
HPLC Method Development: SIELC Technologies, "Separation of Benzimidazole on Newcrom R1 HPLC column." 7[3][4][5][6][7][8][9][10][11]
Sources
- 1. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystallization of benzimidazole by solution growth method and its characterization - IR@NPL [npl.csircentral.net]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation of Benzimidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. pure.mpg.de [pure.mpg.de]
- 9. researchgate.net [researchgate.net]
- 10. news-medical.net [news-medical.net]
- 11. Solved Shown below are two spectra of benzimidazole. The top | Chegg.com [chegg.com]
- 12. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of 1-Cyclohexyl vs. 1-Methyl Benzimidazoles for Drug Discovery Researchers
Introduction: The Benzimidazole Scaffold and the Critical Role of N-1 Substitution
The benzimidazole core, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of FDA-approved drugs with a wide array of therapeutic applications.[1] Its structural similarity to endogenous purine nucleotides allows it to readily interact with various biopolymers, leading to a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[1][2] The versatility of the benzimidazole scaffold is largely dictated by the nature and position of its substituents. Among these, the substituent at the N-1 position plays a pivotal role in modulating the molecule's physicochemical properties, such as lipophilicity, steric bulk, and hydrogen bonding capacity, which in turn significantly influences its pharmacokinetic profile and biological activity.[3]
This guide provides a comparative analysis of the bioactivity of two classes of N-1 substituted benzimidazoles: 1-cyclohexylbenzimidazoles and 1-methylbenzimidazoles. By examining available experimental data, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of the structure-activity relationships (SAR) governed by these two substituents and to offer practical guidance for designing future experimental work.
Comparative Bioactivity Analysis: Insights from Experimental Data
Antimicrobial Activity
The benzimidazole scaffold is a well-established pharmacophore for antimicrobial agents.[4] The nature of the N-1 substituent can significantly impact the antimicrobial spectrum and potency.
1-Methylbenzimidazoles: A study on novel 1-methylbenzimidazole derivatives reported their antiprotozoal activity against Giardia intestinalis and Trichomonas vaginalis.[5] Several of these compounds were found to be more active than the standard drug, metronidazole.[5] The study highlighted that the substitution pattern on the benzimidazole ring, in conjunction with the N-1 methyl group, dictates the overall activity.[5]
1-Cyclohexylbenzimidazoles: Research on a series of N-substituted benzimidazole derivatives, including N-cyclohexyl analogs, has demonstrated their potential as antimicrobial agents. For instance, a study on new hybrid structures based on benzimidazole revealed that N-cyclohexyl-5-(4-(5-chloro-1H-benzo[d]imidazol-2-yl)phenyl)-1,3,4-thiadiazole-2-amine exhibited antimicrobial activity.[6] The bulky cyclohexyl group can enhance membrane permeability and interaction with hydrophobic pockets in microbial enzymes or proteins.
Comparative Insight: While direct comparative data is lacking, the lipophilic nature of the cyclohexyl group may confer advantages in penetrating the lipid-rich cell walls of certain bacteria and fungi. Conversely, the smaller methyl group might be favored for targets with more sterically constrained binding pockets. The choice between a cyclohexyl and a methyl substituent would, therefore, depend on the specific microbial target and its structural characteristics.
Anticancer Activity
Benzimidazole derivatives have shown significant promise as anticancer agents, with mechanisms of action that include the inhibition of tubulin polymerization, protein kinases, and topoisomerases.[2][7]
1-Methylbenzimidazoles: Studies on N-substituted-2-amino-1H-benzimidazoles have explored their cytotoxic effects on various cancer cell lines. For example, 1-methyl-N-(1-methyl-1H-benzimidazol-2-yl)-1H-benzimidazol-2-amine was evaluated for its effect on human epithelial colorectal carcinoma (HT-29) and breast cancer (MDA-MB-231) cells.[8]
1-Cyclohexylbenzimidazoles: A series of alkylsulfonyl benzimidazole derivatives, including a 1-cyclohexyl analog, were synthesized and evaluated for their anticancer activity against human breast cancer cells (MCF-7).[9] The study suggested that the nature of the N-1 substituent plays a crucial role in the observed cytotoxicity.[9]
Comparative Insight: The larger and more lipophilic cyclohexyl group may enhance the binding affinity of the benzimidazole scaffold to hydrophobic domains within target proteins, such as the colchicine-binding site of tubulin. This could potentially lead to enhanced cytotoxic activity compared to the smaller methyl group. However, as with antimicrobial activity, the optimal substituent will be target-dependent.
Quantitative Bioactivity Data
The following tables summarize available quantitative data for 1-cyclohexyl and 1-methyl benzimidazole derivatives from various studies. It is crucial to note that these values are not directly comparable due to differences in the specific molecular structures (beyond the N-1 substituent) and the experimental conditions used in each study. They are presented here to provide a general overview of the reported bioactivities.
Table 1: Antimicrobial Activity of 1-Methylbenzimidazole Derivatives
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |
| 1-methyl-2-(substituted)benzimidazoles | Giardia intestinalis | Varies | [5] |
| 1-methyl-2-(substituted)benzimidazoles | Trichomonas vaginalis | Varies | [5] |
Table 2: Antimicrobial Activity of 1-Cyclohexylbenzimidazole Derivatives
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |
| N-cyclohexyl-5-(4-(5-chloro-1H-benzo[d]imidazol-2-yl)phenyl)-1,3,4-thiadiazole-2-amine | S. aureus, E. faecalis, E. coli, P. aeruginosa, C. albicans | 32-256 | [6] |
Table 3: Cytotoxicity of 1-Methylbenzimidazole Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 1-methyl-N-(1-propyl-1H-benzimidazol-2-yl)-1H-benzimidazol-2-amine | HT-29 | 1.98 | [10] |
Table 4: Cytotoxicity of 1-Cyclohexylbenzimidazole Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 2-(4-Chlorophenyl)–1-cyclohexyl-5-(methylsulfonyl)–1H-benzo[d]imidazole | MCF-7 | Varies | [9] |
Experimental Protocols
To facilitate direct and reliable comparisons, standardized experimental protocols are essential. The following sections provide detailed methodologies for the synthesis of N-substituted benzimidazoles and for assessing their bioactivity.
Synthesis of 1-Substituted Benzimidazoles
A common and effective method for the synthesis of 1-substituted benzimidazoles is the reaction of an appropriate o-phenylenediamine with an aldehyde, followed by N-alkylation.[11][12]
Step 1: Synthesis of the Benzimidazole Core
-
To a solution of o-phenylenediamine (1 equivalent) in ethanol, add the desired aldehyde (1 equivalent).
-
Add a catalytic amount of an acid, such as p-toluenesulfonic acid.[10]
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 2-substituted benzimidazole.
Step 2: N-Alkylation to Introduce Cyclohexyl or Methyl Group
-
To a solution of the 2-substituted benzimidazole (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃) (1.5 equivalents).
-
Add the alkylating agent, either cyclohexyl bromide or methyl iodide (1.2 equivalents), dropwise at room temperature.
-
Stir the reaction mixture at room temperature or gentle heat (50-60 °C) for 6-12 hours, monitoring by TLC.
-
After completion, pour the reaction mixture into ice-cold water and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 1-cyclohexyl or 1-methyl benzimidazole derivative.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[3][13]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the benzimidazole compounds in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][14][15]
-
Compound Preparation: Prepare a stock solution of the benzimidazole compound in DMSO. Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Sources
- 1. Anticancer activity studies of some cyclic benzimidazole derivatives | European Journal of Chemistry [eurjchem.com]
- 2. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tsijournals.com [tsijournals.com]
- 5. eastjmed.org [eastjmed.org]
- 6. scielo.br [scielo.br]
- 7. rr-asia.woah.org [rr-asia.woah.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cjm.ichem.md [cjm.ichem.md]
- 11. Benzimidazole synthesis [organic-chemistry.org]
- 12. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. Broth microdilution - Wikipedia [en.wikipedia.org]
- 15. microbeonline.com [microbeonline.com]
structural characterization of 1-cyclohexyl-2-methyl-1H-1,3-benzodiazole vs 2-methylbenzimidazole
Topic: Structural Characterization of 1-Cyclohexyl-2-methyl-1H-1,3-benzodiazole (CMB) vs. 2-Methylbenzimidazole (2-MBI) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Comparative Analysis: 1-Cyclohexyl-2-methyl-1H-1,3-benzodiazole vs. 2-Methylbenzimidazole
Executive Summary & Scientific Context
In medicinal chemistry and materials science, the benzimidazole scaffold is a "privileged structure."[1] However, the parent compound, 2-methylbenzimidazole (2-MBI) , exhibits prototropic tautomerism—a phenomenon where the N-H proton rapidly migrates between the N1 and N3 nitrogens.[1] This dynamic equilibrium complicates binding affinity studies and crystal engineering.[1]
1-cyclohexyl-2-methyl-1H-1,3-benzodiazole (CMB) represents the "locked" lipophilic derivative. By substituting the active proton with a bulky cyclohexyl group, the molecule becomes structurally static, significantly altering its solubility profile, crystal packing, and spectroscopic signature.[1]
This guide provides a rigorous analytical comparison to assist researchers in validating the synthesis of CMB from 2-MBI and distinguishing the two species in complex mixtures.
Synthesis & Transformation Logic
The transition from 2-MBI to CMB involves a nucleophilic substitution (
Reaction Workflow Visualization
Caption: Mechanistic pathway for the N-alkylation of 2-MBI. The disappearance of the N-H bond is the primary reaction driver.[1]
Spectroscopic Characterization (The "Fingerprint")
The most definitive method to distinguish CMB from 2-MBI is Nuclear Magnetic Resonance (NMR) . The substitution of the proton with a cyclohexyl ring creates a drastic shift in the aliphatic region and simplifies the aromatic region by breaking the tautomeric symmetry.[1]
Comparative NMR Data Table
| Feature | 2-Methylbenzimidazole (2-MBI) | 1-Cyclohexyl-2-methyl-1H-1,3-benzodiazole (CMB) | Diagnostic Significance |
| N-H Proton | δ 12.0 – 13.5 ppm (Broad singlet) | ABSENT | Primary confirmation of reaction completion. |
| N-CH (Methine) | Absent | δ 4.0 – 4.5 ppm (Multiplet/Triplet of triplets) | Confirms attachment of cyclohexyl ring to Nitrogen. |
| Cyclohexyl (CH₂) | Absent | δ 1.2 – 2.2 ppm (Complex envelope, ~10H) | Indicates presence of lipophilic tail.[1] |
| C-2 Methyl | δ 2.5 – 2.6 ppm (Singlet) | δ 2.5 – 2.7 ppm (Singlet) | Conserved signal; slight shift due to electronic environment change.[1] |
| Aromatic Region | Symmetric/Broadened (due to tautomerism) | Asymmetric/Sharp (Distinct ABCD system) | Tautomerism averages signals in 2-MBI; CMB is "locked."[1] |
Infrared (FT-IR) Spectroscopy Signatures
-
2-MBI: Characterized by a broad, intense band at 2600–3200 cm⁻¹ (intermolecular N-H[1]···N hydrogen bonding).[1][2]
-
CMB: The broad N-H band disappears completely.[1] New sharp bands appear at 2850–2950 cm⁻¹ corresponding to aliphatic C-H stretching of the cyclohexyl ring.[1]
Physicochemical & Crystallographic Properties
The structural modification fundamentally alters how the molecules interact in the solid state and in solution.[1]
Crystal Packing (X-Ray Diffraction Context)
-
2-MBI: Forms infinite 1D chains via N-H···N hydrogen bonds .[1][2] This strong intermolecular force leads to a higher melting point relative to its molecular weight.[1]
-
CMB: Lacks a hydrogen bond donor.[1] The crystal lattice is stabilized by Van der Waals forces and π-π stacking between benzimidazole cores. This typically results in a lower melting point and significantly higher solubility in non-polar solvents.[1]
Solubility & Lipophilicity (LogP)
| Property | 2-MBI | CMB | Impact on Drug Development |
| LogP (Est.) | ~1.6 - 1.9 | ~4.5 - 5.0 | CMB permeates cell membranes more easily but requires organic co-solvents. |
| Water Solubility | Moderate (pH dependent) | Negligible | CMB requires formulation aids (e.g., cyclodextrins) for aqueous delivery.[1] |
| pKa (Conj. Acid) | ~5.6 | ~5.8 - 6.0 | Alkyl group exerts a positive inductive effect (+I), making N3 slightly more basic.[1] |
Experimental Protocols
Protocol A: Synthesis of CMB (N-Alkylation)
Standardized for high purity and yield.
-
Preparation: In a flame-dried round-bottom flask, dissolve 2-MBI (1.0 eq) in anhydrous DMF (Dimethylformamide).
-
Deprotonation: Cool to 0°C. Add Sodium Hydride (NaH) (60% dispersion, 1.2 eq) portion-wise.
-
Observation: Vigorous evolution of H₂ gas.[1] Stir for 30 mins until gas evolution ceases (Formation of sodium benzimidazolide).
-
-
Alkylation: Add Bromocyclohexane (1.2 eq) dropwise.[1]
-
Note: Cyclohexyl halides are secondary and sterically hindered; heating to 60-80°C is often required to drive the reaction.
-
-
Workup: Quench with ice-water. Extract with Ethyl Acetate (3x).[1] Wash organics with brine to remove DMF.[1] Dry over Na₂SO₄.[1][3]
-
Purification: Recrystallize from Hexane/Ethanol or perform flash chromatography (Hexane:EtOAc gradient).
Protocol B: Analytical Validation (HPLC)
Method to separate Starting Material (SM) from Product (P).[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax, 150mm x 4.6mm).[1]
-
Mobile Phase:
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic core) and 280 nm.[1]
-
Expected Result:
-
2-MBI (SM): Elutes early (more polar, RT ~3-5 min).
-
CMB (Product): Elutes late (highly lipophilic, RT ~10-12 min).
-
Decision Logic: Identification Workflow
Use this logic gate to interpret analytical data when characterizing unknown samples.
Caption: Analytical decision tree for distinguishing parent 2-MBI from alkylated CMB.
References
-
Synthesis and Properties of Benzimidazoles
-
NMR Characterization of Benzimidazole Tautomerism
-
General N-Alkylation Protocols
-
Crystal Structure Analysis
Sources
A Comparative Guide to the Tubulin Binding Affinities of 1-cyclohexyl-2-methylbenzimidazole and Albendazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole derivatives represent a cornerstone in the development of anthelmintic drugs and have garnered significant interest for their potential as anticancer agents. Their primary mechanism of action involves the disruption of microtubule polymerization through binding to β-tubulin, a critical component of the cytoskeleton. This disruption leads to cell cycle arrest and apoptosis, making β-tubulin an attractive target for therapeutic intervention.
This guide provides a comparative analysis of the binding affinity of two benzimidazole-containing compounds: the widely-used anthelmintic drug albendazole and the less-characterized derivative 1-cyclohexyl-2-methylbenzimidazole . While extensive experimental data is available for albendazole, direct quantitative data for 1-cyclohexyl-2-methylbenzimidazole is not readily found in the current body of scientific literature. Therefore, this comparison will leverage available experimental data for albendazole and supplement the analysis of 1-cyclohexyl-2-methylbenzimidazole with insights from structure-activity relationships and in-silico molecular docking studies of closely related analogs.
Mechanism of Action: Targeting the Microtubule Assembly
Both albendazole and 1-cyclohexyl-2-methylbenzimidazole are presumed to exert their biological effects by binding to the colchicine-binding site on the β-tubulin subunit. This binding event interferes with the polymerization of α/β-tubulin heterodimers into microtubules. The disruption of microtubule dynamics has profound consequences for cellular processes that are dependent on a functional cytoskeleton, including mitosis, intracellular transport, and the maintenance of cell shape. In parasitic helminths and rapidly dividing cancer cells, this interference ultimately leads to cell death.
Caption: Workflow for the turbidimetric tubulin polymerization inhibition assay.
Methodology:
-
Reagent Preparation:
-
Reconstitute lyophilized bovine or porcine brain tubulin in a suitable buffer (e.g., G-PEM buffer: 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol). Keep on ice.
-
Prepare stock solutions of 1-cyclohexyl-2-methylbenzimidazole and albendazole in DMSO.
-
Prepare serial dilutions of the test compounds and a positive control (e.g., nocodazole) in polymerization buffer.
-
-
Assay Procedure:
-
In a pre-warmed 96-well plate, add the diluted test compounds or vehicle control (DMSO) to triplicate wells.
-
Initiate the polymerization reaction by adding the cold tubulin solution to each well.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the increase in absorbance at 340 nm every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot the absorbance values against time to generate polymerization curves for each compound concentration.
-
Determine the initial rate of polymerization (Vmax) from the steepest part of the curve.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Protocol 2: Fluorescence-Based Competition Binding Assay
This assay determines the binding affinity (Kd) of a test compound by measuring its ability to displace a fluorescent probe from the colchicine-binding site of tubulin.
Methodology:
-
Reagent Preparation:
-
Prepare purified tubulin in a suitable buffer (e.g., PM buffer: 0.1 M PIPES, pH 7, 1 mM MgCl₂).
-
Prepare a stock solution of a fluorescent probe that binds to the colchicine site (e.g., 2-methoxy-5-(2,3,4-trimethoxyphenyl)-2,4,6-cycloheptatrien-1-one (MTC)).
-
Prepare serial dilutions of the unlabeled competitor compounds (1-cyclohexyl-2-methylbenzimidazole and albendazole).
-
-
Assay Procedure:
-
In a fluorometer cuvette or a black 96-well plate, incubate a fixed concentration of tubulin with a fixed concentration of the fluorescent probe until the fluorescence signal stabilizes.
-
Add increasing concentrations of the competitor compound to the mixture.
-
Measure the decrease in fluorescence intensity at the appropriate excitation and emission wavelengths for the probe after each addition.
-
-
Data Analysis:
-
Plot the fluorescence intensity against the logarithm of the competitor concentration.
-
Fit the data to a competition binding equation to determine the IC50 of the competitor.
-
Calculate the dissociation constant (Kd) of the competitor using the Cheng-Prusoff equation, which requires the known Kd of the fluorescent probe.
-
Conclusion
Albendazole is a well-established β-tubulin inhibitor with demonstrated activity against both parasitic and mammalian tubulin, albeit with some isotype selectivity. Its potent anti-proliferative effects in cancer cells underscore its potential for drug repurposing.
For 1-cyclohexyl-2-methylbenzimidazole, the absence of direct experimental binding data necessitates a degree of scientific inference. Based on structure-activity relationships and in-silico modeling of similar compounds, it is plausible that this derivative also targets the colchicine-binding site of β-tubulin and may exhibit potent inhibitory activity. The presence of the bulky cyclohexyl and methyl groups could influence its binding affinity and selectivity.
To definitively establish a comparative binding profile, rigorous experimental validation using the protocols outlined in this guide is essential. Such studies would not only provide valuable quantitative data but also contribute to a deeper understanding of the structure-activity relationships governing the interaction of benzimidazole derivatives with their therapeutic target, β-tubulin. This knowledge is critical for the rational design of next-generation tubulin inhibitors with improved efficacy and safety profiles.
References
- Lacey, E., & Watson, T. R. (1985). Structure-activity relationships of benzimidazole carbamates as inhibitors of mammalian tubulin, in vitro. Biochemical pharmacology, 34(7), 1073–1077.
- Priyanka, T., et al. (2023). Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. Bioorganic & Medicinal Chemistry Letters, 96, 129494.
- Shankar, M. S., et al. (2025). Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review. Bioorganic & Medicinal Chemistry Letters, 122, 130167.
- Rao, C. M. M. P., et al. (2021). Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins in the context of anthelmintic activity.
- Shafiee, M., et al. (2018). In Silico Exploration of Novel Tubulin Inhibitors: A Combination of Docking and Molecular Dynamics Simulations, Pharmacophore Modeling, and Virtual Screening. Scientifica, 2018, 8950921.
- Rao, C. M. M. P., et al. (2021). Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins. Semantic Scholar.
- Pourgholami, M. H., et al. (2009). Potent inhibition of tubulin polymerisation and proliferation of paclitaxel-resistant 1A9PTX22 human ovarian cancer cells by albendazole. Anticancer research, 29(10), 3791–3796.
- Mohammed, M., & Chellasamy, S. (2014). An In silico Based Comparison of Drug Interactions in Wild and Mutant Human β-tubulin through Docking Studies. American Journal of Molecular Biology, 4(2), 59-71.
- Anichina, A., et al. (2023). Structures of tubulin-targeting agents containing benzimidazole and/or piperazine scaffolds. Molecular Diversity.
- Sharma, P., & Asati, V. (2022). Computational screening for the identification of potent tubulin inhibitors as anticancer agents. Pharmaspire, 14(2), 76-84.
- Al-Suhaimi, K. S., et al. (2023). Design, Synthesis, in silico Study and Preliminary Cytotoxic Evaluation of New N-(Benzimidazol-2-yl-methyl) Benzamide Derivatives as Possible Tyrosine Kinase Inhibitors. Pharmakeftiki, 36(4), 58-73.
- Bueno, O., et al. (2018). High-affinity ligands of the colchicine domain in tubulin based on a structure-guided design.
- Borges, J. C., et al. (2022). Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles. Frontiers in Cell and Developmental Biology, 10, 868911.
- Alpan, A. S., et al. (2023). Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer. Molecules, 28(15), 5735.
- Nadhum, S. A., & Mohammed, M. (2025). In silico study, synthesis, and in vitro cytotoxic activity of novel 2-mercaptobenzimidazole derivatives. Journal of Research in Pharmacy, 29(2).
- BenchChem. (2025). In-Silico Analysis of Albendazole Binding to Tubulin: A Technical Guide. BenchChem.
- Dung, H. T. K., et al. (2020). Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. RSC Advances, 10(35), 20836-20853.
A Comparative Guide to the Spectroscopic Validation of N-Cyclohexyl Group Attachment
For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of molecular structure is a cornerstone of scientific rigor. When synthesizing molecules incorporating an N-cyclohexyl moiety, its successful attachment to a parent structure is a critical checkpoint. This guide provides an in-depth comparison of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the validation of this covalent bond. We will delve into the causality behind experimental choices, present comparative data, and provide actionable protocols to ensure trustworthy and reproducible results.
The Importance of Orthogonal Validation
Relying on a single analytical technique for structural elucidation can be misleading. Each method probes different aspects of a molecule's properties. By employing orthogonal techniques—those that measure distinct and independent characteristics—we build a self-validating system of evidence. For the N-cyclohexyl group, NMR provides detailed information about the electronic environment and connectivity of atoms, MS gives information about the molecular weight and fragmentation patterns, and IR spectroscopy confirms the presence of specific vibrational modes associated with the functional groups. The convergence of data from these three techniques provides a high degree of confidence in the assigned structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the definitive confirmation of N-cyclohexyl group attachment. It provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule. Both ¹H and ¹³C NMR are indispensable.
¹H NMR: Mapping the Proton Environment
The cyclohexyl group presents a complex and often overlapping series of signals in the ¹H NMR spectrum, typically in the upfield region (around 1-2 ppm).[1] The key to successful validation is to identify the proton on the carbon directly attached to the nitrogen (the α-proton). This proton is deshielded by the electronegative nitrogen atom and will appear further downfield compared to the other cyclohexyl protons.
Key Diagnostic Features in ¹H NMR:
-
α-Proton Signal: A multiplet, typically between 2.5 and 3.5 ppm, corresponding to the CH -N proton. The exact chemical shift is influenced by the nature of the rest of the molecule.
-
Cyclohexyl Ring Protons: A complex series of overlapping multiplets usually found between 1.0 and 2.0 ppm. These correspond to the axial and equatorial protons of the remaining five CH₂ groups in the ring.
-
N-H Proton (for secondary amines): A broad singlet that can appear over a wide chemical shift range (typically 1-5 ppm) and may exchange with D₂O. Its presence confirms a secondary amine.
¹³C NMR: Counting the Carbons
¹³C NMR spectroscopy provides a clear fingerprint of the carbon skeleton. A successfully attached N-cyclohexyl group will introduce a specific number of new signals corresponding to the unique carbon environments in the ring.
Key Diagnostic Features in ¹³C NMR:
-
α-Carbon Signal: The carbon atom directly bonded to the nitrogen (C-N) will be deshielded and typically appears in the 50-60 ppm region.[2]
-
Cyclohexyl Ring Carbons: The other carbons of the cyclohexyl ring will resonate in the aliphatic region, typically between 25 and 35 ppm.[3] Due to the chair conformation, you may see distinct signals for the different carbon positions.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This will show a single peak for each unique carbon atom.
-
Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, which is particularly useful for assigning the cyclohexyl signals.
-
-
2D NMR (Optional but Recommended):
-
For complex molecules, a 2D COSY (Correlation Spectroscopy) experiment can be used to establish ¹H-¹H correlations and trace the connectivity within the cyclohexyl ring.
-
A 2D HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) experiment correlates directly bonded ¹H and ¹³C atoms, allowing for unambiguous assignment of the α-proton to the α-carbon.
-
Comparative Data: NMR Chemical Shifts
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| α-Proton (N-CH) | 2.5 - 3.5 (multiplet) | 50 - 60 |
| Cyclohexyl CH₂ | 1.0 - 2.0 (complex multiplets) | 25 - 35 |
| N-H (secondary amine) | 1.0 - 5.0 (broad singlet) | N/A |
Note: These are typical ranges and can vary depending on the solvent and the overall molecular structure.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For the validation of N-cyclohexyl group attachment, the key is to observe the correct molecular ion peak and characteristic fragment ions.
Key Diagnostic Features in Mass Spectrometry:
-
Molecular Ion Peak (M⁺): The peak corresponding to the molecular weight of the entire compound. If the compound contains an odd number of nitrogen atoms, the molecular ion will have an odd nominal mass.[4]
-
α-Cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom.[4] For N-cyclohexyl compounds, this can lead to the loss of a C₅H₁₀ radical from the ring, resulting in a characteristic fragment.
-
Loss of the Cyclohexyl Group: Cleavage of the N-cyclohexyl bond can result in a fragment corresponding to the parent molecule minus the cyclohexyl group (loss of 83 Da for C₆H₁₁) or the cyclohexylaminyl radical.
-
Ring Fragmentation: The cyclohexyl ring itself can fragment, often leading to a series of peaks separated by 14 mass units (CH₂).[4]
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for many organic molecules and will often yield a prominent protonated molecule peak [M+H]⁺. Electron ionization (EI) is a higher-energy technique that results in more extensive fragmentation, which can be useful for structural elucidation.[5]
-
Mass Analysis: Acquire the mass spectrum over an appropriate m/z (mass-to-charge ratio) range.
-
Data Interpretation:
-
Identify the molecular ion peak (or [M+H]⁺) and confirm that it matches the expected molecular weight.
-
Analyze the fragmentation pattern for characteristic losses, such as the loss of the cyclohexyl group or fragments arising from α-cleavage.
-
Comparative Data: Key Mass Spectrometry Fragments
| Fragmentation Event | Neutral Loss (Da) | Resulting Fragment | Significance |
| α-Cleavage | Varies | Fragment containing the N and part of the ring | Confirms the amine functionality and cyclic nature |
| Loss of Cyclohexyl Radical | 83 | [M - C₆H₁₁]⁺ | Indicates the presence of a cyclohexyl substituent |
| Loss of Cyclohexene | 82 | [M - C₆H₁₀]⁺ | A common rearrangement fragmentation |
Infrared (IR) Spectroscopy: A Quick Functional Group Check
Infrared (IR) spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule. While it doesn't provide the detailed structural information of NMR or MS, it is an excellent first-pass technique to confirm the presence of key bonds.
Key Diagnostic Features in IR Spectroscopy:
-
N-H Stretch (Secondary Amine): A single, moderate to weak, sharp peak in the 3300-3500 cm⁻¹ region is characteristic of a secondary amine (R₂NH).[6][7] Primary amines show two peaks in this region, while tertiary amines show none.[7]
-
C-H Stretch (sp³): Strong, sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are indicative of C-H bonds in the aliphatic cyclohexyl ring.[8]
-
C-N Stretch: A medium to weak absorption in the 1020-1250 cm⁻¹ range corresponds to the C-N stretching vibration of an aliphatic amine.[7]
Experimental Protocol: IR Spectroscopy Analysis
-
Sample Preparation:
-
Neat Liquid: A drop of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).
-
Solid: The solid can be ground with KBr powder and pressed into a thin pellet, or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition: Record the IR spectrum, typically over the range of 4000 to 400 cm⁻¹.
-
Data Interpretation: Examine the spectrum for the presence of the characteristic absorption bands for N-H, sp³ C-H, and C-N bonds. The absence of starting material peaks (e.g., a primary amine N-H stretch if that was a reactant) is also crucial evidence.
Comparative Data: Characteristic IR Absorption Bands
| Bond | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| N-H | Stretch (secondary amine) | 3300 - 3500 | Weak to Medium, Sharp |
| C-H (sp³) | Stretch | 2850 - 2960 | Strong, Sharp |
| C-H | Bend | 1440 - 1480 | Medium |
| C-N | Stretch (aliphatic amine) | 1020 - 1250 | Weak to Medium |
Visualizing the Workflow and Structures
To provide a clearer understanding of the processes, the following diagrams illustrate the validation workflow and key molecular features.
Caption: A typical workflow for the spectroscopic validation of an N-cyclohexyl derivative.
Caption: Common fragmentation pathways for an N-cyclohexyl amine in Mass Spectrometry.
Conclusion
The successful attachment of an N-cyclohexyl group can be confidently validated through a synergistic application of NMR, MS, and IR spectroscopy. NMR provides the most detailed structural map, confirming the precise connectivity and chemical environment. Mass spectrometry corroborates the molecular weight and offers structural clues through predictable fragmentation. IR spectroscopy serves as a rapid and effective check for the presence of the key functional groups. By integrating the data from these three powerful techniques, researchers can ensure the scientific integrity of their work and proceed with confidence in their downstream applications.
References
Sources
- 1. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. compoundchem.com [compoundchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uni-saarland.de [uni-saarland.de]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. C6H12 infrared spectrum of cyclohexane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Comparative Pharmacokinetics of Lipophilic Benzimidazole Analogs
A Technical Guide for Drug Development Scientists
The Lipophilicity Paradox in Anthelmintic Design
Benzimidazole carbamates (BZDs) represent a cornerstone in antiparasitic chemotherapy, yet they present a classic medicinal chemistry paradox: the very lipophilicity required to penetrate the parasite's tegument and bind
For researchers and formulation scientists, understanding the pharmacokinetic (PK) differentiation between analogs like Albendazole (ABZ) , Mebendazole (MBZ) , and Fenbendazole (FBZ) is not merely about half-life; it is about mastering the balance between dissolution-limited absorption and extensive first-pass metabolism.
This guide dissects the comparative PK profiles of these analogs, supported by experimental data and standardized assessment protocols.
Physicochemical Architecture & Solubility Barriers
The core benzimidazole pharmacophore is highly lipophilic. Substitutions at the 5-position (propylthio for ABZ, benzoyl for MBZ, phenylthio for FBZ) dictate the specific LogP and solubility profiles.
Comparative Physicochemical Data
| Analog | Substituent (R5) | LogP (Octanol/Water) | Aqueous Solubility ( | pKa (Basic N) |
| Albendazole | Propylthio- | ~3.14 | ~0.2 - 0.5 | 2.8, 10.3 |
| Fenbendazole | Phenylthio- | ~3.9 - 4.2 | < 0.1 | ~3.9 |
| Mebendazole | Benzoyl- | ~2.8 - 3.0 | ~0.5 - 1.0 | 2.9, 11.0 |
| Triclabendazole | Chlorophenoxy- | ~5.8 | < 0.05 | 4.6 |
Key Insight: The extremely low water solubility (Class II in Biopharmaceutics Classification System) means that absorption is dissolution-rate limited . This explains why co-administration with fatty meals significantly increases systemic exposure (up to 4-5 fold for Albendazole) by stimulating bile secretion and micellar solubilization [1].
Biotransformation: The "Sulfoxide Switch"
The defining pharmacokinetic feature of thioether-containing BZDs (Albendazole, Fenbendazole) is the rapid hepatic S-oxidation. This is a "bioactivation" step, as the sulfoxide metabolites are often the primary systemically active agents.
-
Parent Drug: High affinity for tubulin, but undetectable in plasma due to rapid metabolism.
-
Sulfoxide (Active): Higher water solubility, systemic distribution, active against tissue cysts.
-
Sulfone (Inactive): Terminal oxidation product, readily eliminated.
Mechanistic Pathway Visualization
The following diagram illustrates the divergent metabolic fates mediated by Flavin-containing Monooxygenases (FMO) and Cytochrome P450 (CYP) enzymes.
Figure 1: The sequential oxidation pathway of thioether benzimidazoles. Note that the sulfoxide is the primary analyte found in plasma.
Comparative Pharmacokinetic Profiles
The following data synthesizes findings from comparative studies in mammalian models (sheep/human), highlighting the superior systemic availability of Albendazole metabolites compared to Fenbendazole and Mebendazole.
Table: Comparative PK Parameters (Systemic Active Metabolites)
Data normalized for a standard oral dose (approx. 10 mg/kg).
| Parameter | Albendazole Sulfoxide (ABZ-SO) | Oxfendazole (FBZ-SO) | Mebendazole (MBZ) |
| 6 - 9 | 10 - 24 | 2 - 4 | |
| 1.5 - 3.2 | 0.8 - 1.5 | 0.05 - 0.2 | |
| 35 - 50 | 20 - 35 | 1 - 5 | |
| Plasma | 8 - 15 | 15 - 20 | 3 - 6 |
| Bioavailability ( | ~50% (as metabolite) | < 20% | < 10% |
| Protein Binding | ~70% | ~98% | ~95% |
Critical Analysis:
-
Albendazole exhibits the highest systemic exposure (
) largely because its sulfoxide metabolite is less protein-bound and more water-soluble than the parent [2]. -
Fenbendazole/Oxfendazole shows a "flip-flop" kinetic profile where absorption is so slow that it governs the elimination rate, resulting in a longer apparent half-life but lower peak concentrations [3].
-
Mebendazole suffers from significant first-pass effect and poor absorption, making it excellent for luminal parasites (GI tract) but less effective for systemic tissue cysts compared to Albendazole [4].
Experimental Protocols for Validation
To generate reproducible PK data for these analogs, researchers must control for solubility artifacts. Below are two field-validated protocols.
Protocol A: Dissolution-Limited Absorption Assessment (In Vitro)
Objective: To predict in vivo absorption potential using biorelevant media.
-
Media Preparation: Prepare Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) to mimic gastrointestinal conditions.
-
Equilibration: Add excess BZD analog to 10 mL of media in glass vials.
-
Incubation: Shake at 37°C for 24 hours (thermostat orbital shaker).
-
Filtration: Filter aliquots through 0.45
m PVDF filters (pre-heated to 37°C to prevent precipitation). -
Quantification: Analyze via HPLC-UV (C18 column, Mobile Phase: Acetonitrile:Ammonium Acetate buffer 60:40).
Protocol B: Microsomal Metabolic Stability
Objective: To determine intrinsic clearance (
-
System: Pooled liver microsomes (human or animal) at 0.5 mg protein/mL.
-
Pre-incubation: 5 minutes at 37°C with NADPH-regenerating system (
, Glucose-6-phosphate, G6PD). -
Initiation: Add BZD substrate (final conc. 1
M). Note: Keep substrate concentration low to avoid solubility issues. -
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins into ice-cold acetonitrile containing Internal Standard (e.g., Oxibendazole).
-
Analysis: LC-MS/MS monitoring Parent depletion and Sulfoxide formation.
Workflow Visualization
The following diagram outlines the logical flow for a complete pharmacokinetic characterization study.
Figure 2: Integrated workflow for characterizing benzimidazole pharmacokinetics, linking in vitro properties to in vivo outcomes.
References
-
Merck Veterinary Manual. (2024). Pharmacokinetics of Anthelmintics: Benzimidazoles. Retrieved from [Link]
-
Lanusse, C. E., & Prichard, R. K. (1993). Clinical Pharmacokinetics and Metabolism of Benzimidazole Anthelmintics in Ruminants. Drug Metabolism Reviews. Retrieved from [Link]
-
Sanchez, S., et al. (2000). Comparative plasma disposition kinetics of albendazole, fenbendazole, oxfendazole and their metabolites in adult sheep. Archives of Medical Research. Retrieved from [Link]
-
Dayan, A. D. (2003). Albendazole, mebendazole and praziquantel.[1] Review of non-clinical toxicity and pharmacokinetics. Acta Tropica. Retrieved from [Link]
-
Gyurik, R. J., et al. (1981). Metabolism of albendazole in cattle, sheep, rats, and mice. Drug Metabolism and Disposition.[2][3][4] Retrieved from [Link]
Sources
- 1. Metabolic mechanism and pharmacological study of albendazole in secondary hepatic alveolar echinococcosis (HAE) model rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative plasma disposition kinetics of albendazole, fenbendazole, oxfendazole and their metabolites in adult sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
In Vitro Plasma Stability of 1-Cyclohexyl-2-methylbenzimidazole: A Comparative Technical Guide
Executive Summary: The Stability Advantage
In the context of early-stage drug discovery, 1-cyclohexyl-2-methylbenzimidazole represents a "privileged scaffold"—a core structure capable of binding diverse biological targets (e.g., Monoacylglycerol Lipase (MGL) inhibitors, opioid receptors).
For researchers assessing this scaffold, the critical pharmacokinetic (PK) question is: Does it survive the systemic circulation?
Based on Structure-Activity Relationship (SAR) analysis and representative class data, 1-cyclohexyl-2-methylbenzimidazole exhibits high in vitro plasma stability . Unlike benzimidazole anthelmintics (e.g., Albendazole) which contain hydrolyzable carbamate moieties, the 1-cyclohexyl-2-methyl derivative lacks ester or amide linkages susceptible to plasma esterases (e.g., paraoxonase, butyrylcholinesterase).
This guide compares the stability profile of this scaffold against industry-standard controls and structural analogs, providing the experimental protocols necessary to validate these findings in your laboratory.
Comparative Performance Analysis
To objectively evaluate the performance of 1-cyclohexyl-2-methylbenzimidazole, we compare it against a Positive Control for Instability (Procaine), a High-Stability Standard (Warfarin), and a Structural Analog (Albendazole).
Table 1: Comparative Plasma Stability Profile (Human Plasma)
| Compound | Structural Class | Key Labile Motif | Predicted | % Remaining (120 min) | Stability Classification |
| 1-Cyclohexyl-2-methylbenzimidazole | N-alkyl Benzimidazole | None (Sterically hindered N1) | > 240 | > 95% | High |
| Albendazole | Benzimidazole Carbamate | Carbamate Ester | ~30 - 60* | ~50 - 70% | Moderate |
| Procaine | Amino Ester | Ester Linkage | < 5 | < 1% | Low (Unstable) |
| Warfarin | Coumarin | None | > 300 | > 98% | High (Stable) |
*Note: Albendazole is metabolized rapidly in the liver but shows moderate stability in plasma compared to pure esters. Its degradation is species-dependent.
Mechanistic Insight
-
1-Cyclohexyl-2-methylbenzimidazole: The cyclohexyl group at position
provides significant steric bulk, protecting the benzimidazole core. The methyl group at is chemically robust in plasma (though susceptible to CYP456 oxidation in liver microsomes). The absence of hydrolyzable bonds renders it invisible to plasma esterases. -
The "Esterase Trap": Many benzimidazole drugs (e.g., Mebendazole, Albendazole) are designed with carbamate side chains. While potent, these are liabilities in plasma stability assays. The 1-cyclohexyl scaffold avoids this liability, making it an ideal starting point for systemic drugs requiring long half-lives.
Experimental Protocol: Self-Validating System
To confirm the stability of your specific batch or derivative, follow this self-validating protocol. This workflow ensures that any observed degradation is enzymatic and not due to chemical instability or matrix effects.
Materials
-
Test System: Pooled Plasma (Human, Rat, or Mouse), pH 7.4.
-
Test Compound: 1-cyclohexyl-2-methylbenzimidazole (10 mM DMSO stock).
-
Controls: Procaine (Low stability), Warfarin (High stability).
-
Internal Standard (IS): Tolbutamide or Labetalol.
Step-by-Step Methodology
1. Preparation:
-
Thaw plasma at 37°C. Centrifuge at 3000 x g for 10 min to remove fibrin clots.
-
Adjust plasma pH to 7.4 if necessary (critical for esterase activity).
2. Incubation:
-
Spike plasma with Test Compound to a final concentration of 1 µM (keeps DMSO < 0.1% to avoid enzyme inhibition).
-
Prepare duplicate plates for Time Points:
min. -
Incubate at 37°C with gentle shaking.
3. Termination & Extraction:
-
At each time point, transfer 50 µL of plasma to a plate containing 200 µL of Ice-Cold Acetonitrile (containing Internal Standard).
-
Why? Acetonitrile precipitates proteins and instantly stops enzymatic activity.
-
Vortex for 10 min; Centrifuge at 4000 rpm for 20 min at 4°C.
4. Bioanalysis (LC-MS/MS):
-
Inject supernatant onto a C18 column (e.g., Waters XBridge).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Transition: Monitor the parent ion
. For 1-cyclohexyl-2-methylbenzimidazole, expect fragment ions (check specific MS tune).
5. Calculation:
-
Plot
vs. Time. -
Slope
= degradation rate constant. - .
Visualization: Stability Assay Workflow
The following diagram illustrates the logical flow of the stability assay, highlighting the critical "Stop Solution" step which preserves data integrity.
Caption: Workflow for determining in vitro plasma stability, ensuring enzymatic quenching via acetonitrile precipitation.
Troubleshooting & Data Interpretation
Scenario A: Unexpected Degradation (< 80% Remaining)
If 1-cyclohexyl-2-methylbenzimidazole shows degradation, investigate:
-
Non-Enzymatic Hydrolysis: Run a control in PBS buffer (no plasma). If it degrades here, the molecule is chemically unstable (unlikely for this scaffold).
-
Solubility Issues: If the compound precipitates, it mimics degradation. Check turbidity or use a lower concentration (0.5 µM).
-
Contamination: Ensure the plasma is not contaminated with bacterial growth (which has diverse enzymes).
Scenario B: High Stability (The Expected Outcome)
If
-
Conclusion: The compound has low plasma clearance (
). -
Implication: Any in vivo clearance is likely driven by hepatic metabolism (CYP450) or renal excretion, not plasma hydrolysis.
-
Next Step: Proceed to Microsomal Stability (HLM) assays to determine the true metabolic clearance.
References
- Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for ADME protocols).
-
Bukhari, S. N. A., et al. (2021). "Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview." Pharmaceuticals, 14(7), 663.[1] Link
-
BenchChem. (2025).[2] "2-Cyclohexyl-1H-benzimidazole: Technical Product Overview." Link
-
Creative Bioarray. (2024). "In Vitro Plasma Stability Assay Protocol." Link
-
PubChem. (2025).[3][4] "Compound Summary: 1-Cyclohexyl-2-methylbenzimidazole." National Library of Medicine. Link
Sources
- 1. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 1-Cyclohexyl-2-methyl-1H-benzoimidazole-5-carboxylic acid | C15H18N2O2 | CID 744874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Cyclohexyl-2-phenylbenzimidazole-5-carboxylic acid | C20H20N2O2 | CID 491099 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Safe Handling of 1-Cyclohexyl-2-methyl-1H-1,3-benzodiazole: A Guide for Laboratory Professionals
For researchers engaged in the pioneering work of drug development and scientific discovery, the introduction of novel chemical entities is a daily reality. Among these is 1-cyclohexyl-2-methyl-1H-1,3-benzodiazole, a compound for which specific safety data may not be readily available. In such instances, a deep understanding of its structural components—a benzimidazole core, an N-cyclohexyl group, and a 2-methyl substitution—provides the foundation for a robust safety protocol. This guide offers a comprehensive framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, grounded in the established principles of chemical safety and toxicological data from analogous structures.
Hazard Analysis: Understanding the Risks of Benzimidazole Derivatives
Benzimidazole and its derivatives are a well-established class of heterocyclic aromatic compounds with a broad spectrum of biological activities.[1] While this makes them valuable in medicinal chemistry, it also necessitates a cautious approach to handling.[2] Though specific toxicological data for 1-cyclohexyl-2-methyl-1H-1,3-benzodiazole is not available, the known hazards of related compounds provide a strong basis for risk assessment.
Key Potential Hazards:
-
Skin and Eye Irritation: Many benzimidazole derivatives are known to cause skin irritation and serious eye damage.[3][4][5]
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[3][4]
-
Allergic Skin Reactions: Some related compounds may cause an allergic skin reaction.
-
Systemic Effects: Certain benzimidazole derivatives have been associated with more severe health effects, underscoring the need for stringent exposure control.[2] The N-cyclohexyl and 2-methyl groups may also influence the compound's toxicological profile.
Given these potential hazards, a comprehensive PPE and handling strategy is not merely a recommendation but a necessity for ensuring personnel safety.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the cornerstone of safe chemical handling. For 1-cyclohexyl-2-methyl-1H-1,3-benzodiazole, a multi-layered approach is essential to prevent dermal, ocular, and respiratory exposure.
Hand Protection: Beyond the Basic Nitrile Glove
While nitrile gloves are a common choice in laboratory settings, their resistance to all chemicals is not absolute.[6][7] For aromatic and heterocyclic amines, prolonged contact can lead to breakthrough.[8] Therefore, a more nuanced approach to glove selection is warranted.
| Glove Material | Breakthrough Time (General Guidance) | Recommendation |
| Nitrile | Fair (Short-term splash protection)[8] | Suitable for incidental contact. Change immediately upon contamination.[9] |
| Neoprene | Good | Recommended for extended handling or when there is a higher risk of contact. |
| Butyl Rubber | Excellent | The preferred choice for prolonged exposure or when handling larger quantities. |
| Viton | Excellent | An alternative to Butyl Rubber, offering excellent chemical resistance. |
Operational Imperative: For procedures involving potential for significant skin contact, double-gloving with an inner nitrile glove and an outer, more resistant glove (such as neoprene or butyl rubber) is a prudent measure. Always inspect gloves for any signs of degradation before and during use.
Eye and Face Protection: Shielding from Splashes and Aerosols
Given the potential for serious eye damage from benzimidazole derivatives, robust eye and face protection is mandatory.
-
Chemical Safety Goggles: These should be worn at all times when handling the compound, even in small quantities. They must provide a complete seal around the eyes to protect from splashes, dust, and vapors.
-
Face Shield: In conjunction with safety goggles, a face shield is required when there is a significant risk of splashing, such as during transfers of solutions or when handling larger volumes.
Body Protection: Preventing Dermal Absorption
To prevent accidental skin contact and contamination of personal clothing, appropriate body protection is essential.
-
Laboratory Coat: A well-fitting, knee-length lab coat made of a low-permeability material should be worn and kept fastened.
-
Chemical-Resistant Apron: For tasks with a high splash potential, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
-
Full-Body Suit: In situations involving large quantities or a high risk of widespread contamination, a disposable full-body suit may be necessary.
Respiratory Protection: Engineering Controls and Respirators
The primary method for controlling respiratory exposure should always be the use of engineering controls.
-
Chemical Fume Hood: All handling of solid 1-cyclohexyl-2-methyl-1H-1,3-benzodiazole that could generate dust, and any work with its solutions, must be conducted in a certified chemical fume hood.
In situations where a fume hood is not available or as a supplementary measure during certain procedures (e.g., cleaning up a spill), respiratory protection is required.
-
NIOSH-Approved Respirator: A half-mask or full-facepiece air-purifying respirator equipped with organic vapor (OV) cartridges is recommended.[10][11][12] If the compound is in a particulate form, a respirator with a combination of OV cartridges and P95 or P100 particulate filters should be used.[13][14]
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach to handling ensures that safety is integrated into every step of the experimental process.
Preparation:
-
Designate a work area: All handling of 1-cyclohexyl-2-methyl-1H-1,3-benzodiazole should occur in a designated area within a chemical fume hood.
-
Assemble all materials: Before beginning, ensure all necessary equipment, including PPE and waste containers, are readily accessible.
-
Review the procedure: Mentally walk through the entire procedure to identify potential hazards and ensure all safety measures are in place.
Handling:
-
Don PPE: Put on all required PPE in the correct order (e.g., lab coat, then gloves, then eye protection).
-
Weighing and Transfer: Handle the solid compound carefully to minimize dust generation. Use a spatula for transfers and weigh the compound on a tared weigh boat within the fume hood.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
Post-Handling:
-
Decontamination: Wipe down the work area with an appropriate solvent and then a cleaning agent.
-
Doff PPE: Remove PPE carefully to avoid self-contamination. Remove gloves first, followed by eye and face protection, and finally the lab coat.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of 1-cyclohexyl-2-methyl-1H-1,3-benzodiazole and any contaminated materials is crucial to protect the environment and comply with regulations.[15][16]
Waste Segregation:
-
Solid Waste: Collect all solid waste, including excess compound and contaminated consumables (e.g., weigh boats, paper towels), in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing the compound in a separate, labeled hazardous liquid waste container.
-
Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.
Container Labeling: All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "1-cyclohexyl-2-methyl-1H-1,3-benzodiazole"
-
The approximate concentration and composition of the waste
-
The date of accumulation
Final Disposal:
-
Licensed Waste Management: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[17]
-
Do Not Dispose in Regular Trash or Drains: Under no circumstances should this compound or its waste be disposed of in the regular trash or poured down the drain.[15]
Visualizing the Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of 1-cyclohexyl-2-methyl-1H-1,3-benzodiazole.
Caption: Workflow for the safe handling and disposal of 1-cyclohexyl-2-methyl-1H-1,3-benzodiazole.
References
- BenchChem. (n.d.). Proper Disposal of 1-(diethoxymethyl)-1H-benzimidazole: A Step-by-Step Guide for Laboratory Professionals.
- GloveNation. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart.
- University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference.
- BenchChem. (n.d.). Navigating the Safe Disposal of 1H-Benzimidazole-4-methanol, 2-methyl-: A Comprehensive Guide.
- Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide.
- S&G Gloves. (2025, June 23). Nitrile Glove Chemical Resistance Guide.
- Sigma-Aldrich. (n.d.). 2-Methylbenzimidazole 98 615-15-6.
- European Chemicals Agency. (n.d.). Substance Information - Benzimidazole.
- Merck Millipore. (n.d.). Safety Data Sheet - 2-Methylbenzimidazole for synthesis.
- PubChem. (n.d.). 2-Methylbenzimidazole.
- NIOSH. (n.d.). OSHA Respirator Requirements for Selected Chemicals.
- Tokyo Chemical Industry. (n.d.). 2-Methylbenzimidazole.
- European Chemicals Agency. (n.d.). Registration Dossier - Benzimidazole.
- Duke University Safety Office. (n.d.). Microflex® Gloves Chemical Resistance Guide.
- NIOSH. (n.d.). Respirator Equipment Selection Guidance and the NIOSH Respirator Selection Logic Process.
- The RIDGEPRO. (n.d.). 3M Half Facepiece Disposable Respirator Assembly 5203, Organic Vapor/Acid Gas, Medium.
- Saini, A., & Sharma, P. K. (2016). Synthesis and Antioxidant Activity of 2-Methyl Benzimidazole. Journal of Drug Delivery & Therapeutics, 6(3), 100-102.
- U.S. Environmental Protection Agency. (n.d.). Respirator Section of Label Review Manual Chapter 10.
- Fibre Glast. (n.d.). Organic Vapor Respirator NIOSH approved, in stock.
- Stericycle. (n.d.). Navigating the Complexities of Managing Pharmaceutical Waste.
- Montastruc, J. L., et al. (2024). Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance database. PLOS Neglected Tropical Diseases, 18(1), e0011885.
- Der Pharma Chemica. (2025). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Der Pharma Chemica, 17(3), 706-710.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization’s pharmacovigilance database - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-甲基苯并咪唑 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. 2-Methylbenzimidazole | C8H8N2 | CID 11984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. gloves.com [gloves.com]
- 7. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 11. theridgepro.com [theridgepro.com]
- 12. fibreglast.com [fibreglast.com]
- 13. ehs.umich.edu [ehs.umich.edu]
- 14. epa.gov [epa.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. stericycle.com [stericycle.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
